molecular formula C17H21NO5 B1228212 Anisodine

Anisodine

Cat. No.: B1228212
M. Wt: 319.4 g/mol
InChI Key: JEJREKXHLFEVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anisodine is a tropane alkaloid isolated from the medicinal plant Anisodus tanguticus . It acts as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist, competing with acetylcholine for binding to these receptors to block cholinergic neurotransmission . Its antagonistic action on the M3 receptor subtype in the eye induces mydriasis (pupil dilation), supporting its research application in ocular physiology . Beyond its ocular effects, this compound has demonstrated neuroprotective properties in research models, where it has been shown to enhance cerebral blood flow and provide protection against ischemic injury . These effects are also linked to its anti-inflammatory properties, as it has been observed to inhibit the production of pro-inflammatory cytokines . In the cardiovascular system, studies in conscious dogs have shown that this compound can significantly increase heart rate and blood pressure at certain doses, highlighting the importance of dose-finding in preclinical research . Due to its antimuscarinic activity, it also influences other autonomic functions such as salivation, bronchial secretion, and gastrointestinal motility . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2,3-dihydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJREKXHLFEVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Anisodine: A Technical Guide to its Discovery, Pharmacology, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anisodine, a tropane alkaloid naturally occurring in the plant Anisodus tanguticus, has a rich history rooted in traditional Chinese medicine.[1][2] Chemically classified as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist, it is utilized in China for the treatment of acute circulatory shock.[3] This technical guide provides an in-depth overview of the discovery and historical context of this compound, its pharmacological properties with available quantitative data, detailed experimental protocols for its isolation and synthesis, and a visualization of its signaling pathways.

Discovery and Historical Context

This compound was isolated from Anisodus tanguticus (Maxim.) Pascher (also known as Scopolia tangutica), a plant belonging to the Solanaceae family.[3][4] This plant is a fundamental herb in traditional Chinese medicine, where it has been used for its anticholinergic properties.[1][2] The discovery and investigation of this compound were part of a broader effort in China to scientifically validate and understand the active components of traditional remedies. Its development for clinical use, particularly for acute circulatory shock, marked a significant integration of traditional knowledge with modern pharmacology.

Pharmacological Properties

This compound exerts its physiological effects primarily through the competitive antagonism of two key receptor systems in the autonomic nervous system:

  • Muscarinic Acetylcholine Receptors (mAChRs): this compound blocks the action of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), and antagonism of these receptors can lead to a variety of effects, including decreased smooth muscle contraction, reduced glandular secretions, and effects on heart rate.[5] In the context of cerebral ischemia, this compound has been shown to modulate the expression of M1, M2, M4, and M5 receptors.[6]

  • α1-Adrenergic Receptors (α1-ARs): this compound also acts as an antagonist at α1-adrenergic receptors. These receptors are typically activated by norepinephrine and epinephrine and are involved in vasoconstriction of smooth muscle.[7] Antagonism of these receptors leads to vasodilation.

The dual antagonism of muscarinic and α1-adrenergic receptors contributes to this compound's therapeutic effect in circulatory shock by improving microcirculation.

Quantitative Pharmacological Data
ParameterSpeciesDoseRouteValueUnitReference
Cmax Beagle Dog0.1 mg/kgIV43.3 ± 8.6ng/mL[8]
Beagle Dog0.3 mg/kgIV117.9 ± 40.2ng/mL[8]
Beagle Dog0.9 mg/kgIV348.6 ± 40.0ng/mL[8]
Rat-i.g.340.50 ± 44.52ng/mL[9]
Tmax Rat-i.g.--[9]
t1/2z (half-life) Beagle Dog0.1 mg/kgIV0.9 ± 0.3h[8]
Beagle Dog0.3 mg/kgIV1.5 ± 0.9h[8]
Beagle Dog0.9 mg/kgIV1.1 ± 0.2h[8]
Bioavailability Rat-i.g.80.45%[9]

Experimental Protocols

Isolation of this compound from Anisodus tanguticus

The following is a general protocol for the extraction of tropane alkaloids, including this compound, from plant material.

Materials:

  • Dried and powdered root material of Anisodus tanguticus

  • Methanol

  • Formic acid

  • Water

  • Sonicator

  • Centrifuge

  • 0.22 µm membrane filter

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Weigh 0.2 g of the powdered plant sample.

  • Add 8 mL of methanol containing 2% formic acid and 2 mL of water containing 2% formic acid to the sample.

  • Sonicate the mixture at 1500 W for 30 minutes at room temperature.[10]

  • Centrifuge the resulting suspension for 10 minutes.[10]

  • Filter the supernatant through a 0.22 µm membrane filter.[10]

  • The filtrate is then ready for analysis and purification by HPLC to isolate this compound.

Chemical Synthesis of (-)-Anisodine

A key step in the asymmetric total synthesis of (-)-Anisodine is the Sharpless asymmetric dihydroxylation.[11] The synthesis starts from 6-beta-acetyltropine.

Conceptual Workflow for Sharpless Asymmetric Dihydroxylation:

G cluster_start Starting Material cluster_reagents Sharpless Dihydroxylation Reagents cluster_product Product 6-beta-acetyltropine 6-beta-acetyltropine Vicinal Diol Intermediate Vicinal Diol Intermediate 6-beta-acetyltropine->Vicinal Diol Intermediate Reaction Osmium Tetroxide (catalytic) Osmium Tetroxide (catalytic) Chiral Ligand ((DHQD)2PHAL or (DHQ)2PHAL) Chiral Ligand ((DHQD)2PHAL or (DHQ)2PHAL) Stoichiometric Oxidant (e.g., K3Fe(CN)6 or NMO) Stoichiometric Oxidant (e.g., K3Fe(CN)6 or NMO) Buffered Solution Buffered Solution

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Detailed Protocol for Sharpless Asymmetric Dihydroxylation (General): The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins.

Materials:

  • Alkene substrate (in the case of this compound synthesis, an intermediate derived from 6-beta-acetyltropine)

  • Osmium tetroxide (OsO4) as a catalyst

  • A chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), such as (DHQD)2PHAL or (DHQ)2PHAL. These are often used in pre-packaged mixtures known as AD-mix-α (with (DHQ)2PHAL) and AD-mix-β (with (DHQD)2PHAL).[12]

  • A stoichiometric co-oxidant to regenerate the osmium catalyst, such as potassium ferricyanide(III) (K3Fe(CN)6) or N-methylmorpholine N-oxide (NMO).[12]

  • A buffered aqueous solution to maintain a slightly basic pH.[12]

  • Organic solvent (e.g., t-butanol/water mixture).

Procedure:

  • Dissolve the alkene substrate in the chosen organic solvent system (e.g., t-butanol/water).

  • Add the AD-mix formulation, which contains the osmium catalyst, chiral ligand, and co-oxidant.

  • Stir the reaction mixture vigorously at a controlled temperature (often 0 °C to room temperature) until the reaction is complete (monitored by techniques like TLC or LC-MS).

  • Quench the reaction, typically with a reducing agent like sodium sulfite.

  • Extract the product with an organic solvent.

  • Purify the resulting vicinal diol using column chromatography.

Pharmacological Assays

Radioligand Binding Assay for Muscarinic Receptors (General Protocol): This assay is used to determine the binding affinity of a compound (like this compound) to muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • A radiolabeled ligand that binds to the receptor (e.g., [3H]-N-methylscopolamine).

  • The unlabeled compound to be tested (this compound).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Signaling Pathways

This compound's mechanism of action involves the blockade of G-protein coupled receptors (GPCRs).

Muscarinic M3 Receptor Antagonism

The M3 muscarinic receptor is coupled to a Gq protein. Its blockade by this compound inhibits the following cascade:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response This compound This compound This compound->M3R Blocks Acetylcholine Acetylcholine Acetylcholine->M3R Activates

Caption: this compound's Antagonism of the M3 Muscarinic Receptor Signaling Pathway.

α1-Adrenergic Receptor Antagonism

Similar to the M3 receptor, the α1-adrenergic receptor is also coupled to a Gq protein. This compound's antagonism of this receptor inhibits the signaling cascade responsible for vasoconstriction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1R α1-Adrenergic Receptor Gq Gq Protein alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response This compound This compound This compound->alpha1R Blocks Norepinephrine Norepinephrine Norepinephrine->alpha1R Activates

Caption: this compound's Antagonism of the α1-Adrenergic Receptor Signaling Pathway.

Conclusion

This compound stands as a compelling example of a therapeutic agent derived from traditional medicine that has found a place in modern clinical practice. Its dual antagonism at muscarinic and α1-adrenergic receptors provides a unique pharmacological profile for the management of acute circulatory shock. Further research to fully elucidate its binding affinities to all receptor subtypes and to explore its therapeutic potential in other conditions is warranted. The synthetic pathways and pharmacological assay protocols outlined in this guide provide a foundation for researchers to continue the investigation of this important natural product.

References

The Alkaloid Anisodine: A Technical Guide to Its Natural Sources and Extraction from Anisodus tanguticus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Sources and Distribution of Anisodine

This compound is primarily sourced from plants belonging to the Solanaceae family, with Anisodus tanguticus (also known as Scopolia tangutica) being the most prominent source.[1][4] The concentration of this compound varies significantly between different parts of the plant and can be influenced by geographical location and environmental factors.[5][6] The roots of A. tanguticus are particularly rich in this compound and other tropane alkaloids, making them the primary material for extraction.[2][3]

Quantitative Analysis of this compound in Anisodus tanguticus

The following table summarizes the quantitative data on this compound content in various parts of Anisodus tanguticus, as reported in several studies. This data is crucial for optimizing harvesting and extraction processes.

Plant PartThis compound Content (mg/g dry weight)Geographical Origin/Cultivation ConditionsReference
Roots0.10 - 1.87Qinghai-Tibet Plateau (wild)[5]
Aerial Part0.03 - 2.64Qinghai-Tibet Plateau (wild)[5]
Roots~1.19 (average)Tibetan Plateau (wild)[6]
RootsNot specifiedCultivated, moderate nitrogen (225 kg/ha )[7]
Aerial PartHigher than underground parts during greening periodCultivated, planting density of 40 cm x 50 cm[8]
Underground PartLower than aerial parts during greening periodCultivated, planting density of 40 cm x 50 cm[8]
SeedsHighest content among seeds, roots, and leavesNot specified[9]
LeavesLowest content among seeds, roots, and leavesNot specified[9]

Experimental Protocols: Extraction and Purification of this compound

The extraction of this compound from Anisodus tanguticus typically involves solvent extraction followed by purification steps. The following protocols are based on methodologies cited in the literature for the extraction of tropane alkaloids.

Sample Preparation
  • Harvesting: The roots of Anisodus tanguticus are harvested, preferably during the growing season to maximize alkaloid content.[8]

  • Drying: The harvested plant material is thoroughly washed and air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of the alkaloids.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction Methodology

This protocol is a composite of analytical and preparative-scale extraction techniques.

Objective: To extract tropane alkaloids, including this compound, from the powdered roots of Anisodus tanguticus.

Materials and Reagents:

  • Powdered Anisodus tanguticus root material

  • Methanol (80%) with 2% formic acid[5]

  • Water with 2% formic acid[5]

  • Chloroform

  • Ammonia solution

  • Sulfuric acid (dilute)

  • Sodium hydroxide (dilute)

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper or membrane filters (0.22 µm or 0.45 µm)[2][5]

Procedure:

  • Maceration and Sonication:

    • Weigh a known amount of the powdered root material (e.g., 100 g for preparative scale).

    • Add a solution of 80% methanol containing 2% formic acid and water containing 2% formic acid (a common ratio is 4:1 v/v of the methanol and water solutions, with a total solvent volume of 10 mL per 0.2 g of plant material for analytical scale, which can be scaled up).[5]

    • Sonicate the mixture for 30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.[5]

    • Alternatively, the material can be macerated with the solvent for 24-48 hours with occasional shaking.

  • Filtration and Centrifugation:

    • Filter the suspension through filter paper to remove the bulk plant material.

    • For a clearer extract, centrifuge the filtrate at a moderate speed (e.g., 4000 rpm) for 10 minutes.[5]

    • Filter the supernatant through a 0.22 µm or 0.45 µm membrane filter to remove any remaining fine particles.[2][5]

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Concentrate the filtered extract under reduced pressure using a rotary evaporator.

    • Acidify the concentrated extract with dilute sulfuric acid to a pH of approximately 2-3. This converts the alkaloids into their salt forms, which are soluble in the aqueous phase.

    • Wash the acidic aqueous solution with a non-polar solvent like chloroform to remove neutral and acidic impurities.

    • Basify the aqueous phase with a dilute ammonia or sodium hydroxide solution to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.

    • Extract the free base alkaloids from the basified aqueous solution with chloroform several times.

    • Combine the chloroform extracts.

  • Solvent Evaporation:

    • Evaporate the combined chloroform extracts to dryness under reduced pressure to obtain a crude alkaloid extract.

Purification

The crude extract can be further purified using chromatographic techniques.

Objective: To isolate this compound from the crude alkaloid extract.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel for column chromatography

  • Solvents for mobile phase (e.g., a gradient of chloroform and methanol)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

  • Appropriate column and mobile phase for HPLC

Procedure:

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Pack a silica gel column with a suitable non-polar solvent.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

    • Combine the fractions containing this compound.

  • Preparative HPLC (Optional):

    • For higher purity, the this compound-rich fractions from column chromatography can be subjected to preparative HPLC.

    • The specific column and mobile phase conditions would need to be optimized based on analytical HPLC results.

Biochemical Pathways

Understanding the biosynthesis of this compound and its mechanism of action is crucial for metabolic engineering and drug development.

Tropane Alkaloid Biosynthesis in Solanaceae

This compound is a tropane alkaloid, and its biosynthesis in Solanaceae plants follows a well-characterized pathway. The pathway originates from amino acids and involves a series of enzymatic reactions. The core tropane ring is formed from putrescine, which is derived from either ornithine or arginine.

Tropane Alkaloid Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine Arginine Arginine->Putrescine ADC N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone MPO Tropine Tropine Tropinone->Tropine TR-I Littorine Littorine Tropine->Littorine Condensation Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 This compound This compound Hyoscyamine->this compound H6H (epoxidation)

Caption: Simplified biosynthetic pathway of this compound in Solanaceae.

This compound's Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects primarily by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. By blocking the binding of the neurotransmitter acetylcholine (ACh), this compound inhibits parasympathetic nerve impulses.

Muscarinic Acetylcholine Receptor Signaling This compound This compound mAChR Muscarinic Receptor (mAChR) This compound->mAChR Antagonizes ACh Acetylcholine (ACh) ACh->mAChR Binds G_Protein G-Protein mAChR->G_Protein Activates Blocked Blocked Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Generates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Second_Messengers->Cellular_Response Initiates Blocked->Cellular_Response Inhibition of Response

Caption: this compound antagonizes the muscarinic acetylcholine receptor signaling pathway.

Conclusion

This compound remains a compound of significant interest for its pharmacological properties. Anisodus tanguticus stands out as its most viable natural source, with the roots containing the highest concentrations. The extraction and purification protocols outlined in this guide provide a foundation for obtaining this compound for research and development purposes. Further optimization of these methods, potentially through advanced chromatographic techniques and process scaling, can lead to higher yields and purity. The elucidation of its biosynthetic pathway and mechanism of action opens avenues for synthetic biology approaches to its production and the development of novel therapeutics targeting the muscarinic acetylcholine receptor system. This guide serves as a valuable resource for professionals dedicated to advancing the scientific understanding and application of this important natural product.

References

Anisodine as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Anisodine and Muscarinic Receptors

This compound is a naturally occurring belladonna alkaloid that functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] These receptors, a class of G protein-coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are involved in a wide array of physiological processes. There are five distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distribution and signaling mechanisms.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

  • M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to a range of physiological responses, including smooth muscle relaxation, reduced glandular secretions, and effects on the central nervous system.[1]

Quantitative Pharmacological Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., Ki, IC50, pA2 values) for this compound's binding affinity and functional potency at each of the five human muscarinic receptor subtypes (M1-M5). Such data is crucial for understanding the compound's selectivity profile and for predicting its therapeutic and off-target effects. The following tables are presented as templates to illustrate how such data would be structured for a comprehensive pharmacological profile.

Table 1: this compound Binding Affinities (Ki) at Human Muscarinic Receptor Subtypes

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
M1[³H]-PirenzepineCHO-K1 cellsData not available
M2[³H]-AF-DX 384CHO-K1 cellsData not available
M3[³H]-4-DAMPCHO-K1 cellsData not available
M4[³H]-HimbacineCHO-K1 cellsData not available
M5[³H]-NMSCHO-K1 cellsData not available

Table 2: this compound Functional Antagonist Potency (IC50/pA2) at Human Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypeAgonistFunctional ReadoutIC50 (nM) / pA2Reference
M1Calcium MobilizationCarbacholIntracellular Ca²⁺Data not available
M2GTPγS BindingAcetylcholine[³⁵S]GTPγS BindingData not available
M3Calcium MobilizationAcetylcholineIntracellular Ca²⁺Data not available
M4GTPγS BindingCarbachol[³⁵S]GTPγS BindingData not available
M5Calcium MobilizationCarbacholIntracellular Ca²⁺Data not available

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by muscarinic receptor antagonism and the general workflows for the experimental protocols used to characterize compounds like this compound.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Activates This compound This compound This compound->M1_M3_M5 Blocks Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Contraction) Ca2->Response PKC->Response Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Activates This compound This compound This compound->M2_M4 Blocks Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response Radioligand_Binding_Workflow Start Start: Prepare Membrane Homogenates Incubate Incubate Membranes with Radioligand ([³H]-NMS) & Unlabeled this compound Start->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: Competition Curve Fitting to Determine IC50 and Ki Quantify->Analyze End End: Determine Binding Affinity Analyze->End

References

The Anisodine Enigma: A Technical Deep-Dive into the Biosynthesis of a Unique Tropane Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anisodine, a potent anticholinergic agent, stands out among the diverse family of tropane alkaloids for its unique α-hydroxytropic acid moiety. While the biosynthetic pathway of its precursors, hyoscyamine and scopolamine, has been largely elucidated, the precise enzymatic steps leading to this compound remain a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of tropane alkaloid biosynthesis with a special focus on the enigmatic formation of this compound, integrating quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.

The Core Pathway: From Amino Acids to the Tropane Skeleton

The biosynthesis of tropane alkaloids originates from the amino acids L-arginine and L-phenylalanine. The initial steps involve the formation of the characteristic bicyclic tropane ring, followed by esterification with a tropic acid derivative.[1]

The Tropane Moiety Formation:

The biosynthesis of the tropane ring begins with the decarboxylation of L-ornithine, derived from L-arginine, to produce putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC) . Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine.[2][3] The subsequent oxidative deamination of N-methylputrescine by N-methylputrescine oxidase (MPO) results in 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[4]

The N-methyl-Δ¹-pyrrolinium cation serves as a crucial branch-point intermediate. The subsequent condensation with an acetyl-CoA derived unit leads to the formation of tropinone, the first bicyclic intermediate. This key step is catalyzed by a tropinone synthase . Tropinone is then stereospecifically reduced by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII) . TRI produces tropine, the precursor for hyoscyamine and scopolamine, while TRII synthesizes pseudotropine, which is channeled into the biosynthesis of calystegines.[4][5]

The Tropic Acid Moiety and Esterification:

The tropic acid moiety of hyoscyamine is derived from L-phenylalanine. Phenylalanine is converted to phenyllactic acid, which then undergoes an intramolecular rearrangement to form tropic acid.[1][6] The activation of tropic acid and its esterification with tropine to form littorine is a key step. Littorine then undergoes a rearrangement to form hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.[4]

The Final Steps: Hyoscyamine to Anisodamine and Scopolamine

The conversion of hyoscyamine to other medicinally important tropane alkaloids is catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H) , a 2-oxoglutarate-dependent dioxygenase.[7]

  • Hydroxylation: H6H first hydroxylates hyoscyamine at the 6β position to produce 6β-hydroxyhyoscyamine, also known as anisodamine .[7][8]

  • Epoxidation: In a subsequent reaction, H6H catalyzes the epoxidation of anisodamine to form scopolamine.[7]

The this compound Puzzle: Unraveling the Formation of α-Hydroxyscopolamine

This compound is chemically identified as α-hydroxyscopolamine, indicating an additional hydroxylation on the tropic acid moiety of scopolamine.[9] However, the specific enzyme responsible for this hydroxylation, a putative "this compound synthase," has not yet been definitively identified and characterized.

Several hypotheses exist regarding the formation of this compound:

  • A Separate Biosynthetic Branch: It is possible that a distinct biosynthetic pathway exists for the synthesis of α-hydroxytropic acid, which is then esterified with the tropane ring. However, evidence for this is currently lacking.

  • Modification of an Existing Intermediate: A more plausible hypothesis is the modification of a pre-existing tropane alkaloid. This could involve the direct hydroxylation of the tropic acid moiety of hyoscyamine, anisodamine, or scopolamine.

  • Non-Enzymatic Conversion: The possibility of a non-enzymatic conversion of anisodamine to this compound under specific physiological conditions within the plant cell cannot be entirely ruled out, although enzymatic catalysis is more likely for such a specific transformation.[10]

Further research, including enzyme assays with potential substrates and the search for candidate hydroxylase genes in this compound-producing plants like Anisodus tanguticus, is necessary to elucidate the final step in this compound biosynthesis.[11][12][13][14]

Quantitative Data

The following tables summarize available quantitative data on tropane alkaloid biosynthesis. It is important to note that these values can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Enzyme Kinetic Properties

EnzymeSubstrateKm (µM)Source OrganismReference
Hyoscyamine 6β-hydroxylase (H6H)Hyoscyamine~60Brugmansia sanguinea[15]

Table 2: Tropane Alkaloid Content in Anisodus tanguticus

AlkaloidPlant PartConcentration Range (mg g-1 dry weight)Reference
This compoundRoots0.10 - 1.87[14]
AnisodamineRoots0.11 - 0.88[14]
AtropineRoots0.20 - 4.44[14]
This compoundAerial Part0.03 - 2.64[14]
AnisodamineAerial Part0.03 - 0.59[14]
AtropineAerial Part0.02 - 1.13[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of tropane alkaloid biosynthesis.

Extraction and Quantification of Tropane Alkaloids from Plant Material

Objective: To extract and quantify tropane alkaloids from plant tissues.

Materials:

  • Dried and powdered plant material

  • Methanol with 2% formic acid

  • Water with 2% formic acid

  • Sonicator

  • Centrifuge

  • 0.22 µm membrane filter

  • HPLC-MS/MS system

  • Reference standards (this compound, anisodamine, atropine, scopolamine)

Protocol:

  • Weigh 0.2 g of the powdered plant sample.

  • Add 8 mL of methanol with 2% formic acid and 2 mL of water with 2% formic acid.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the suspension for 10 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter.

  • Analyze the filtrate using a validated HPLC-MS/MS method for the quantification of tropane alkaloids.[14]

  • Prepare standard curves using reference compounds for accurate quantification.

Putrescine N-methyltransferase (PMT) Enzyme Assay

Objective: To determine the activity of PMT.

Materials:

  • Purified PMT enzyme or crude protein extract

  • HEPES buffer (20 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Ascorbic acid

  • Putrescine

  • S-adenosyl-L-methionine (SAM)

  • Dansyl chloride

  • HPLC system with fluorescence detector

Protocol:

  • Prepare a reaction mixture containing HEPES buffer, DTT, ascorbic acid, and the enzyme solution.

  • Add putrescine and SAM to initiate the reaction.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., NaOH).

  • Derivatize the product, N-methylputrescine, with dansyl chloride.

  • Separate and quantify the dansylated N-methylputrescine using HPLC with fluorescence detection.[2][16][17]

Tropinone Reductase (TRI and TRII) Enzyme Assay

Objective: To measure the activity of TRI and TRII.

Materials:

  • Purified TRI or TRII enzyme or crude protein extract

  • Buffer (e.g., phosphate buffer, pH 7.0)

  • Tropinone

  • NADPH

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the buffer, tropinone, and the enzyme solution.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the enzyme activity based on the rate of NADPH consumption.[18][19]

Hyoscyamine 6β-hydroxylase (H6H) Activity Assay

Objective: To determine the activity of H6H.

Materials:

  • Purified H6H enzyme or crude protein extract

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Hyoscyamine

  • α-ketoglutarate

  • FeSO₄

  • Ascorbate

  • HPLC system

Protocol:

  • Prepare a reaction mixture containing the buffer, hyoscyamine, α-ketoglutarate, FeSO₄, and ascorbate.

  • Add the enzyme solution to start the reaction.

  • Incubate the mixture at a suitable temperature (e.g., 30°C) for a specific time.

  • Stop the reaction (e.g., by adding acid or boiling).

  • Analyze the reaction products (anisodamine and scopolamine) by HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core biosynthetic pathway of tropane alkaloids and a general workflow for enzyme activity assays.

Tropane_Alkaloid_Biosynthesis cluster_tropane Tropane Moiety Biosynthesis cluster_tropic_acid Tropic Acid Moiety Biosynthesis cluster_esterification_modification Esterification and Further Modifications L-Arginine L-Arginine L-Ornithine L-Ornithine L-Arginine->L-Ornithine Arginase Putrescine Putrescine L-Ornithine->Putrescine ODC N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation N-Methylputrescine->N-Methyl-Δ¹-pyrrolinium cation MPO Tropinone Tropinone N-Methyl-Δ¹-pyrrolinium cation->Tropinone Tropinone Synthase Tropine Tropine Tropinone->Tropine TRI Pseudotropine Pseudotropine Tropinone->Pseudotropine TRII Littorine Littorine Tropine->Littorine Esterification with Tropic Acid Derivative L-Phenylalanine L-Phenylalanine Phenyllactic acid Phenyllactic acid L-Phenylalanine->Phenyllactic acid Multiple steps Tropic acid Tropic acid Phenyllactic acid->Tropic acid Rearrangement Hyoscyamine Hyoscyamine Littorine->Hyoscyamine Rearrangement & Reduction Anisodamine\n(6β-hydroxyhyoscyamine) Anisodamine (6β-hydroxyhyoscyamine) Hyoscyamine->Anisodamine\n(6β-hydroxyhyoscyamine) H6H (Hydroxylation) Scopolamine Scopolamine Anisodamine\n(6β-hydroxyhyoscyamine)->Scopolamine H6H (Epoxidation) This compound\n(α-hydroxyscopolamine) This compound (α-hydroxyscopolamine) Anisodamine\n(6β-hydroxyhyoscyamine)->this compound\n(α-hydroxyscopolamine) Putative 'this compound Synthase' (Hydroxylation)

Caption: Biosynthesis pathway of tropane alkaloids leading to this compound.

Enzyme_Assay_Workflow Start Start Prepare Reaction Mixture\n(Buffer, Substrate, Cofactors) Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Start->Prepare Reaction Mixture\n(Buffer, Substrate, Cofactors) Add Enzyme to Initiate Reaction Add Enzyme to Initiate Reaction Prepare Reaction Mixture\n(Buffer, Substrate, Cofactors)->Add Enzyme to Initiate Reaction Incubate at Optimal Temperature Incubate at Optimal Temperature Add Enzyme to Initiate Reaction->Incubate at Optimal Temperature Stop Reaction Stop Reaction Incubate at Optimal Temperature->Stop Reaction Analyze Products\n(e.g., HPLC, Spectrophotometry) Analyze Products (e.g., HPLC, Spectrophotometry) Stop Reaction->Analyze Products\n(e.g., HPLC, Spectrophotometry) Calculate Enzyme Activity Calculate Enzyme Activity Analyze Products\n(e.g., HPLC, Spectrophotometry)->Calculate Enzyme Activity End End Calculate Enzyme Activity->End

Caption: General workflow for an enzyme activity assay.

Conclusion and Future Directions

The biosynthesis of tropane alkaloids is a complex and fascinating area of plant secondary metabolism. While significant progress has been made in elucidating the pathway to hyoscyamine and scopolamine, the final step in the formation of this compound remains an open question. Future research should focus on the identification and characterization of the putative "this compound synthase" to complete our understanding of this important medicinal compound's biosynthesis. The application of modern techniques such as transcriptomics, proteomics, and in vitro pathway reconstitution will be instrumental in achieving this goal.[15][20][21] A complete understanding of the this compound biosynthetic pathway will not only be of fundamental scientific interest but will also open up new avenues for the metabolic engineering of high-value medicinal compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anisodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid naturally found in plants of the Solanaceae family, such as Scopolia tanguticus Maxim, is a compound of significant interest in medicinal chemistry.[1][2][3] It functions as an antispasmodic and anticholinergic agent and has been utilized in the treatment of acute circulatory shock.[2] this compound exerts its pharmacological effects by acting as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist. This document provides a detailed overview of the chemical synthesis of (-)-Anisodine, focusing on a well-established asymmetric total synthesis approach. The protocols and data presented are compiled to aid researchers in the replication and further development of synthetic routes to this important molecule.

Overview of the Synthetic Pathway

The most efficient and widely cited asymmetric total synthesis of (-)-Anisodine commences from 6-beta-acetyltropine.[1][2][3] The synthesis involves several key transformations, including the formation of an alkene intermediate, a stereoselective dihydroxylation, cyclization to form the epoxide ring, and finally, esterification with a protected atropic acid derivative. The key step that ensures the desired stereochemistry of the final product is a Sharpless asymmetric dihydroxylation.

Quantitative Data Summary

While the full experimental details from the primary literature by Chang et al. (2006) were not fully accessible, the following tables summarize the expected reactants, reagents, and products for each major step of the synthesis. The yields and specific quantities are based on general procedures for these types of reactions and should be optimized for specific laboratory conditions.

Table 1: Synthesis of 6,7-dehydrotropine (Intermediate 2)

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
6-beta-acetyltropine (1)C₁₀H₁₇NO₂183.25[Not Available]1.0
Reducing Agent (e.g., NaBH₄)NaBH₄37.83[Not Available][Excess]
Acid (for dehydration)H₂SO₄98.08[Catalytic][N/A]
Solvent (e.g., Methanol)CH₄O32.04[Not Available][N/A]
Product:
6,7-dehydrotropine (2)C₈H₁₃N123.20[Not Available][Up to X%]

Table 2: Sharpless Asymmetric Dihydroxylation of 6,7-dehydrotropine (to Intermediate 3)

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
6,7-dehydrotropine (2)C₈H₁₃N123.20[Not Available]1.0
AD-mix-β[Mixture][N/A][Not Available][N/A]
or
K₃Fe(CN)₆C₆FeK₃N₆329.24[Not Available]3.0
K₂CO₃CK₂O₃138.21[Not Available]3.0
(DHQD)₂PHALC₄₈H₅₄N₄O₄774.97[Not Available]0.01
K₂OsO₄·2H₂OH₄K₂O₆Os368.45[Not Available]0.002
MethanesulfonamideCH₅NO₂S95.12[Not Available]1.0
Solvent (e.g., t-BuOH/H₂O)C₄H₁₀O / H₂O74.12 / 18.02[Not Available][N/A]
Product:
(-)-6β,7β-dihydroxy-tropine (3)C₈H₁₅NO₂157.21[Not Available][Up to X%]

Table 3: Synthesis of (-)-Scopine derivative (Intermediate 5)

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
(-)-6β,7β-dihydroxy-tropine (3)C₈H₁₅NO₂157.21[Not Available]1.0
Mesyl Chloride (MsCl)CH₃ClO₂S114.55[Not Available]1.1
Base (e.g., Triethylamine)C₆H₁₅N101.19[Not Available]1.2
Solvent (e.g., CH₂Cl₂)CH₂Cl₂84.93[Not Available][N/A]
Intermediate:
Mesylated diol (4)C₉H₁₇NO₄S235.30[Not Available][High Yield]
Base for cyclization (e.g., NaH)HNa24.00[Not Available]1.1
Solvent (e.g., THF)C₄H₈O72.11[Not Available][N/A]
Product:
(-)-Scopine (5)C₈H₁₃NO₂155.19[Not Available][Up to X%]

Table 4: Synthesis of (-)-Anisodine (Final Product)

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
(-)-Scopine (5)C₈H₁₃NO₂155.19[Not Available]1.0
O-acetyl-atropic acid chlorideC₁₁H₁₁ClO₃226.66[Not Available]1.1
Base (e.g., Pyridine)C₅H₅N79.10[Not Available][Excess]
Solvent (e.g., Toluene)C₇H₈92.14[Not Available][N/A]
Intermediate:
O-acetyl-AnisodineC₁₉H₂₃NO₆361.39[Not Available][High Yield]
Hydrolysis reagent (e.g., HCl)HCl36.46[Not Available][Catalytic]
Product:
(-)-AnisodineC₁₇H₂₁NO₅319.35[Not Available][Up to X%]

Experimental Protocols

Note: The following protocols are representative methodologies for the key transformations in the synthesis of (-)-Anisodine. The specific quantities of reagents, reaction times, and temperatures should be obtained from the primary literature (Chang et al., 2006) for precise replication.

Protocol 1: Synthesis of 6,7-dehydrotropine (Intermediate 2)

  • Dissolve 6-beta-acetyltropine (1) in a suitable solvent such as methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a reducing agent (e.g., sodium borohydride) portion-wise while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with water and concentrate the mixture under reduced pressure.

  • To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to induce dehydration.

  • After completion of the reaction, neutralize the mixture and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 6,7-dehydrotropine (2).

  • Purify the product by column chromatography or distillation.

Protocol 2: Sharpless Asymmetric Dihydroxylation to (-)-6β,7β-dihydroxy-tropine (Intermediate 3)

  • In a round-bottom flask, prepare a solution of AD-mix-β in a tert-butanol/water (1:1) solvent system.

  • Cool the mixture to 0 °C with stirring.

  • Add methanesulfonamide to the mixture.

  • Dissolve 6,7-dehydrotropine (2) in the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24-48 hours or until TLC indicates the consumption of the starting material.

  • Add sodium sulfite and stir for an additional hour at room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol (3) by column chromatography.

Protocol 3: Synthesis of (-)-Scopine (Intermediate 5)

  • Dissolve the diol (3) in an anhydrous solvent such as dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C and add a base (e.g., triethylamine).

  • Add mesyl chloride dropwise and stir the reaction at 0 °C for a few hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to give the crude mesylated intermediate (4).

  • Dissolve the crude mesylate in anhydrous THF.

  • Add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Dry, concentrate, and purify the resulting (-)-scopine (5) by chromatography.

Protocol 4: Esterification and Deprotection to (-)-Anisodine

  • Dissolve (-)-scopine (5) in an anhydrous aprotic solvent like toluene.

  • Add a base such as pyridine.

  • Add a solution of O-acetyl-atropic acid chloride in the same solvent dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Wash the reaction mixture with aqueous copper sulfate solution, followed by water and brine.

  • Dry the organic layer and concentrate to obtain the crude O-acetyl-Anisodine.

  • Dissolve the crude product in a suitable solvent and add a catalytic amount of acid (e.g., HCl) to effect deacetylation.

  • Stir at room temperature until the reaction is complete.

  • Neutralize the reaction, extract the product, dry the organic layer, and concentrate.

  • Purify the final product, (-)-Anisodine, by recrystallization or column chromatography.

Visualizations

Anisodine_Synthesis_Pathway cluster_start Starting Material cluster_int1 Intermediate 1 cluster_int2 Intermediate 2 cluster_int3 Intermediate 3 cluster_final Final Product 6-beta-acetyltropine 6-beta-acetyltropine 6,7-dehydrotropine 6,7-dehydrotropine 6-beta-acetyltropine->6,7-dehydrotropine Reduction & Dehydration (-)-6beta,7beta-dihydroxy-tropine (-)-6beta,7beta-dihydroxy-tropine 6,7-dehydrotropine->(-)-6beta,7beta-dihydroxy-tropine Sharpless Asymmetric Dihydroxylation (-)-Scopine (-)-Scopine (-)-6beta,7beta-dihydroxy-tropine->(-)-Scopine Mesylation & Cyclization (-)-Anisodine (-)-Anisodine (-)-Scopine->(-)-Anisodine Esterification & Deprotection

Caption: Overall synthetic pathway of (-)-Anisodine.

Experimental_Workflow cluster_step1 Step 1: Intermediate 2 Synthesis cluster_step2 Step 2: Dihydroxylation cluster_step3 Step 3: Epoxide Formation cluster_step4 Step 4: Final Product Synthesis A Reduction of 6-beta-acetyltropine B Dehydration A->B C Purification 1 B->C D Sharpless Asymmetric Dihydroxylation C->D E Work-up D->E F Purification 2 E->F G Mesylation of Diol F->G H Intramolecular Cyclization G->H I Purification 3 H->I J Esterification with O-acetyl-atropic acid deriv. I->J K Deacetylation J->K L Final Purification K->L

Caption: Experimental workflow for the synthesis of (-)-Anisodine.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Anisodine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is a pharmacological agent with significant therapeutic potential.[1] Primarily known as an anticholinergic drug, it functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[2][3] Its mechanism of action extends to neuroprotective, anti-inflammatory, and antioxidative effects, making it a compound of interest for various conditions, including circulatory shock, ophthalmic disorders, and cerebral ischemia.[1][4][5]

These application notes provide detailed protocols for a range of in vitro assays designed to evaluate the efficacy of this compound. The described methods are intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of this compound. The protocols cover key aspects of this compound's activity, including its interaction with cholinergic receptors and its functional effects on neuronal and inflammatory cell models.

Quantitative Data Summary

The following table summarizes quantitative data from in vitro studies on this compound and related compounds, providing key efficacy and interaction metrics.

Assay TypeTarget/ModelCompoundMetricValueReference
Transporter InhibitionOrganic Cation Transporter 1 (OCT1)This compoundIC₅₀12.9 µmol/L[6]
Transporter KineticsOrganic Cation Transporter 2 (OCT2)This compoundKₘ13.3 ± 2.6 µmol/L[6]
Transporter KineticsOrganic Cation Transporter 2 (OCT2)This compoundVₘₐₓ286.8 ± 53.6 pmol/mg protein/min[6]
Cell ViabilityHypoxia-induced Rat Retinal Progenitor CellsCompound this compoundEffective Conc.0.126 - 1.010 g/L[7][8]
Calcium InfluxHypoxia-induced Rat Retinal Progenitor CellsCompound this compoundEffective Conc.0.126 - 1.010 g/L (dose-dependent attenuation)[7][8]

Application Note 1: Assessing Anticholinergic Activity

This compound's primary mechanism is the blockade of muscarinic acetylcholine receptors.[2] The following assays are fundamental for characterizing this activity.

Protocol 1: Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity of this compound for muscarinic receptors by measuring its ability to displace a known radiolabeled antagonist.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at muscarinic acetylcholine receptor subtypes.

Materials:

  • Cell membranes from cells expressing specific human mAChR subtypes (e.g., M₁, M₂, M₃).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • This compound stock solution.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Methodology:

  • Preparation: Thaw the cell membrane preparations on ice. Prepare serial dilutions of this compound in assay buffer.

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer.

    • This compound solution at various concentrations (or vehicle for total binding, or atropine for non-specific binding).

    • [³H]NMS at a final concentration close to its Kᴅ value (e.g., 0.2 nM).[9]

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_workflow Workflow: Radioligand Binding Assay prep Prepare Reagents (Membranes, this compound, [3H]NMS) setup Set up Reaction Plate (Total, Non-specific, Test) prep->setup incubate Incubate to Equilibrium (e.g., 60 min, RT) setup->incubate filtrate Terminate via Filtration (Cell Harvester) incubate->filtrate wash Wash Filters (Ice-cold Buffer) filtrate->wash count Quantify Radioactivity (Scintillation Counter) wash->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze

Workflow for Radioligand Binding Assay.
Protocol 2: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This functional assay measures this compound's ability to block agonist-induced calcium release, a key downstream event of M₁/M₃/M₅ receptor activation.

Objective: To quantify the antagonistic effect of this compound on agonist-induced intracellular calcium mobilization.

Materials:

  • A suitable cell line endogenously or recombinantly expressing M₃ muscarinic receptors (e.g., HEK293, SH-SY5Y).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2 AM).

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine).

  • This compound stock solution.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with an injection system or fluorescence microscope.

Methodology:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes. Include "vehicle-only" control wells.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.

  • Agonist Stimulation: Inject the muscarinic agonist (e.g., Carbachol) at a predetermined EC₈₀ concentration into the wells and continue to record the fluorescence signal for 1-2 minutes. The signal will increase rapidly upon agonist addition in control wells.[11]

  • Data Analysis: The change in fluorescence intensity (F/F₀) reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of this compound concentration. Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

G cluster_pathway This compound's Antagonistic Action on M3 Receptor Signaling ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates Gq Gq M3R->Gq This compound This compound This compound->M3R Blocks PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca

This compound blocks M3 receptor signaling.

Application Note 2: Evaluating Neuroprotective Efficacy

This compound has demonstrated neuroprotective properties, potentially by reducing oxidative stress and apoptosis.[7][12][13]

Protocol 3: Cell Viability (MTT) Assay for Neuroprotection

This assay assesses the ability of this compound to protect neuronal cells from a cytotoxic insult (e.g., hypoxia, oxidative stress).

Objective: To measure the effect of this compound on the viability of neuronal cells under stress conditions.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22).[12][14]

  • Stress-inducing agent (e.g., H₂O₂, glutamate, or use a hypoxia chamber).

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well plates and a microplate reader.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-4 hours.[7]

  • Induce Stress: Add the stress-inducing agent (e.g., H₂O₂) to the wells (except for the untreated control group) and incubate for a predetermined time (e.g., 24 hours).

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution (1:10 dilution). Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7]

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals. Agitate the plate for 10 minutes.[7]

  • Measurement: Measure the absorbance (Optical Density, OD) at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group: Cell Viability (%) = (OD of treated sample / OD of control) × 100. Plot cell viability against this compound concentration to determine the protective effect.

Application Note 3: Determining Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1]

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibition of LPS-induced NO production by this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Lipopolysaccharide (LPS).

  • This compound stock solution.

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium nitrite (NaNO₂) standard solution.

  • 96-well plates and a microplate reader.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and NO production. Include control wells (cells only, cells + LPS, cells + this compound only). Incubate for 16-24 hours.[15]

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.[15]

  • Measurement: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using the NaNO₂ standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control. Calculate the IC₅₀ value.

G cluster_logic In Vitro Efficacy Profile of this compound This compound This compound AntiC Anticholinergic Activity This compound->AntiC NeuroP Neuroprotective Effects This compound->NeuroP AntiI Anti-inflammatory Activity This compound->AntiI Assay_R Receptor Binding Assay AntiC->Assay_R Tested by Assay_C Calcium Mobilization Assay AntiC->Assay_C Tested by Assay_V Cell Viability (MTT) Assay NeuroP->Assay_V Tested by Assay_O Oxidative Stress Assays NeuroP->Assay_O Tested by Assay_N Nitric Oxide (Griess) Assay AntiI->Assay_N Tested by Assay_Cy Cytokine (ELISA) Assay AntiI->Assay_Cy Tested by

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Anisodine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established animal models and experimental protocols for investigating the neuroprotective properties of Anisodine. This compound, a tropane alkaloid, has demonstrated significant potential in mitigating neuronal damage in various models of neurological disorders.[1][2] This document outlines the key methodologies, from disease model induction to functional and molecular assessment, to facilitate the design and execution of preclinical studies.

Introduction to this compound's Neuroprotective Mechanisms

This compound hydrobromide, derived from the plant Anisodus tanguticus, is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist.[1][2] Its neuroprotective effects are multifaceted and have been observed in various preclinical models of neurological damage. The primary mechanisms of action are believed to include:

  • Anti-inflammatory Effects: this compound is thought to modulate the cholinergic anti-inflammatory pathway, which is a neural circuit that inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3][4][5] This action is primarily mediated through the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which, when activated, can suppress inflammatory responses.[4][6][7][8]

  • Anti-apoptotic Signaling: this compound has been shown to promote neuronal survival by activating pro-survival signaling pathways such as the PI3K/Akt/GSK-3β pathway.[9][10] This leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax.[9][10]

  • Antioxidative Stress: The compound has been demonstrated to reduce oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[11][12]

  • Promotion of Neuroplasticity: Studies suggest that this compound can enhance neural remodeling and recovery after ischemic injury by promoting the expression of neurotrophic factors and modulating signaling pathways like the Notch pathway.[13]

  • Induction of Autophagy: this compound may also exert its neuroprotective effects by inducing autophagy, a cellular process for clearing damaged components, through the AMPK-mTOR signaling pathway.[14]

Recommended Animal Models

The selection of an appropriate animal model is critical for elucidating the specific neuroprotective effects of this compound. The most commonly utilized and well-characterized models are detailed below.

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used for studying focal cerebral ischemia, mimicking the pathophysiology of human ischemic stroke.[15]

  • Species and Strain: Male Sprague-Dawley (SD) rats (280-310 g) or C57BL/6 mice (25-30 g) are commonly used.[15][16] Male animals are often preferred to avoid the confounding neuroprotective effects of estrogen.[16]

  • Principle: This model involves the temporary or permanent occlusion of the middle cerebral artery (MCA) by inserting a filament through the internal carotid artery. This leads to a reproducible infarct in the cerebral cortex and striatum.[17]

Vascular Dementia Model: Two-Vessel Occlusion (2-VO)

This model induces chronic cerebral hypoperfusion, which is a key feature of vascular dementia.[9][10]

  • Species and Strain: Male Sprague-Dawley (SD) rats are typically used.[9][10]

  • Principle: The model is created by the permanent ligation of both common carotid arteries, leading to sustained reduced blood flow to the brain and subsequent cognitive deficits and neuronal damage.[9][10]

Glaucoma Model: Chronic Ocular Hypertension

This model is used to investigate the protective effects of this compound on retinal ganglion cells (RGCs), which are progressively lost in glaucoma.[18]

  • Species and Strain: Mice are used for this model.[18]

  • Principle: Chronic elevation of intraocular pressure (IOP) is induced, leading to the degeneration of RGCs. This compound's ability to protect these neurons is then assessed.[18]

Experimental Protocols

This compound Administration
  • Drug Formulation: this compound hydrobromide is typically dissolved in sterile saline for administration.

  • Dosage and Route: Dosages in rodent models have ranged from 0.3 mg/kg to 1.2 mg/kg.[9] Administration is commonly performed via intraperitoneal (i.p.) injection. The treatment regimen (e.g., pre-treatment, post-treatment, duration) should be tailored to the specific research question.

MCAO Surgical Protocol (Intraluminal Suture Method)
  • Anesthesia: Anesthetize the animal with an appropriate anesthetic agent, such as ketamine/xylazine cocktail (i.p.) or isoflurane inhalation.[16]

  • Surgical Preparation: Place the animal in a supine position and maintain body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16]

  • Vessel Isolation: Carefully dissect and isolate the CCA, ECA, and ICA. Ligate the distal end of the ECA.

  • Filament Insertion: Insert a coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the MCA. A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms successful occlusion.[17]

  • Reperfusion: For transient MCAO, withdraw the filament after a defined period (e.g., 60-90 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.[17]

  • Wound Closure: Suture the incision and allow the animal to recover.

Behavioral Assessments for Neurological Deficits

A battery of behavioral tests should be performed by a blinded observer to assess motor, sensory, and cognitive function post-injury.[19]

  • Bederson Scale: A global neurological assessment for rodents, scoring on a scale of 0-3 based on forelimb flexion and circling behavior.[20]

  • Modified Neurological Severity Score (mNSS): A composite score (0-14) that evaluates motor, sensory, and reflex functions.[15][20]

  • Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[19][20]

  • Pole Test: Used to evaluate bradykinesia and motor coordination by measuring the time it takes for a rodent to turn and descend a vertical pole.[20][21]

  • Morris Water Maze: A widely used test for assessing spatial learning and memory in rodents.[22]

Histological and Biochemical Analyses
  • Infarct Volume Measurement (TTC Staining):

    • Euthanize the animal 24-48 hours post-MCAO.

    • Remove the brain and slice it into 2 mm coronal sections.[16]

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[16][23]

    • Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Neuronal Survival (Nissl Staining):

    • Perfuse the animal with saline followed by 4% paraformaldehyde.

    • Process the brain for paraffin embedding or cryosectioning.

    • Stain sections with Cresyl violet to visualize Nissl bodies in neurons.

    • Count the number of viable neurons in specific brain regions.

  • Apoptosis Detection (TUNEL Staining):

    • Use brain sections prepared as for Nissl staining.

    • Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to identify apoptotic cells.

    • Quantify the percentage of TUNEL-positive cells.

  • Western Blot Analysis:

    • Homogenize brain tissue from the ischemic hemisphere.

    • Perform protein quantification, SDS-PAGE, and transfer to a membrane.

    • Probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, p-Akt, p-GSK-3β, NF-κB, TNF-α, IL-1β).

    • Use appropriate secondary antibodies and a detection system to visualize and quantify protein expression levels.

  • ELISA for Cytokines:

    • Use brain homogenates or serum samples.

    • Utilize commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: this compound Dosage and Effects in a Rat Model of Vascular Dementia [11][12]

Treatment GroupThis compound Hydrobromide DoseNeurological FunctionLimb CoordinationSOD ActivityMDA LevelsApoptotic Cells
VD Model-Significantly ImpairedSignificantly ImpairedSignificantly DecreasedSignificantly IncreasedHigh
Low Dose AHNot specifiedImprovedImprovedIncreasedDecreased36.10 ± 9.07%
Medium Dose AHNot specifiedSignificantly ImprovedSignificantly ImprovedSignificantly IncreasedSignificantly Decreased9.60 ± 5.63%
High Dose AHNot specifiedSignificantly ImprovedSignificantly ImprovedSignificantly IncreasedSignificantly Decreased3.43 ± 0.92%

Table 2: this compound Dosage in a Rat Model of Chronic Cerebral Hypoperfusion [9]

Treatment GroupThis compound Hydrobromide (AH) DoseOutcome
2-VO + AH 1.2mg/kg1.2 mg/kgImproved cognitive deficits, reduced neuron necrosis and apoptosis
2-VO + AH 0.6mg/kg0.6 mg/kgImproved cognitive deficits, reduced neuron necrosis and apoptosis
2-VO + AH 0.3mg/kg0.3 mg/kgImproved cognitive deficits, reduced neuron necrosis and apoptosis

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound's Neuroprotective Effects

Anisodine_Neuroprotection_Pathway cluster_outcomes Cellular Outcomes cluster_final Overall Effect This compound This compound mAChR Muscarinic Acetylcholine Receptors (mAChR) This compound->mAChR Antagonist alpha7nAChR α7 Nicotinic Acetylcholine Receptor (α7nAChR) This compound->alpha7nAChR Modulator PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces SOD SOD (Antioxidant enzyme) This compound->SOD Increases NFkB NF-κB alpha7nAChR->NFkB Inhibits GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) PI3K_Akt->Bax Downregulates Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection Bax->Apoptosis Promotes Apoptosis->Neuroprotection Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Inflammation Neuroinflammation Cytokines->Inflammation Inflammation->Neuroprotection OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Neuroprotection SOD->OxidativeStress Reduces SOD->Neuroprotection

Caption: Key signaling pathways modulated by this compound to exert its neuroprotective effects.

Experimental Workflow for MCAO Model

MCAO_Workflow Animal_Prep Animal Acclimatization & Baseline Training MCAO_Surgery MCAO Surgery (Ischemia Induction) Animal_Prep->MCAO_Surgery Anisodine_Admin This compound or Vehicle Administration MCAO_Surgery->Anisodine_Admin Behavioral_Tests Behavioral Assessments (e.g., mNSS, Rotarod) (Acute & Chronic) Anisodine_Admin->Behavioral_Tests Euthanasia Euthanasia & Tissue Collection Behavioral_Tests->Euthanasia Histology Histological Analysis (TTC, Nissl, TUNEL) Euthanasia->Histology Biochemistry Biochemical Analysis (Western Blot, ELISA) Euthanasia->Biochemistry Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound in a rodent MCAO model.

References

Application Notes and Protocols for Clinical Trial Design of Anisodine in Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Acute Ischemic Stroke (AIS) is a leading cause of mortality and long-term disability worldwide. Current therapeutic options are limited, creating a critical need for novel neuroprotective agents. Anisodine, a tropane alkaloid derived from Anisodus tanguticus, has demonstrated potential as a therapeutic agent for AIS. It functions as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist.[1][2] Preclinical and clinical studies suggest that this compound exerts neuroprotective effects through multiple mechanisms, including improving cerebral blood flow, reducing inflammation, inhibiting oxidative stress, and preventing neuronal apoptosis.[3][4] A systematic review and meta-analysis of 11 randomized controlled trials (RCTs) involving 1,337 patients in China indicated that this compound hydrobromide injection, as an adjunct to conventional therapy, significantly improved neurological outcomes in AIS patients.[4][5][6][7] These promising findings warrant further investigation through well-designed clinical trials to establish the safety and efficacy of this compound in a broader population.

This document provides detailed application notes and protocols for the design and implementation of a clinical trial investigating this compound for the treatment of AIS.

Proposed Mechanism of Action of this compound in Acute Ischemic Stroke

This compound's neuroprotective effects in AIS are believed to be multifactorial. As a central muscarinic cholinergic receptor blocker, it can modulate neurotransmitter release and neuronal activity.[3] Additionally, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and possesses anti-oxidative damage capabilities.[3][4] this compound may also improve cerebral microcirculation and blood flow to the ischemic penumbra.[8] Furthermore, studies suggest its involvement in activating the ERK1/2 signaling pathway and regulating ATPase activity, which are crucial for neuronal survival and function.[4]

This compound Mechanism of Action in AIS cluster_effects Pathophysiological Consequences cluster_mechanisms This compound's Mechanisms AIS Acute Ischemic Stroke Inflammation Inflammation (↑ Pro-inflammatory Cytokines) AIS->Inflammation OxidativeStress Oxidative Stress AIS->OxidativeStress NeuronalApoptosis Neuronal Apoptosis AIS->NeuronalApoptosis ReducedCBF Reduced Cerebral Blood Flow AIS->ReducedCBF This compound This compound AntiInflammatory Anti-inflammatory Effects This compound->AntiInflammatory AntiOxidative Anti-oxidative Effects This compound->AntiOxidative AntiApoptotic Anti-apoptotic Effects This compound->AntiApoptotic ImprovedCBF Improved Cerebral Blood Flow This compound->ImprovedCBF MuscarinicAntagonist Muscarinic Receptor Antagonism This compound->MuscarinicAntagonist AntiInflammatory->Inflammation Neuroprotection Neuroprotection & Improved Clinical Outcome AntiInflammatory->Neuroprotection AntiOxidative->OxidativeStress AntiOxidative->Neuroprotection AntiApoptotic->NeuronalApoptosis AntiApoptotic->Neuroprotection ImprovedCBF->ReducedCBF ImprovedCBF->Neuroprotection MuscarinicAntagonist->Neuroprotection

This compound's multifaceted mechanism of action in acute ischemic stroke.

Preclinical Research Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model that mimics focal ischemic stroke in humans.

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected distally.

    • A 4-0 nylon monofilament with a rounded, silicone-coated tip is introduced into the ECA lumen.

    • The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

    • For transient MCAO, the filament is withdrawn after a defined period (e.g., 90 or 120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Post-operative Care: Animals are monitored during recovery from anesthesia. Analgesics are administered as needed.

  • Outcome Assessment:

    • Neurological Deficit Scoring: A neurological deficit score (e.g., on a 0-4 scale) is assessed at various time points post-MCAO.

    • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Biomarker Analysis: Blood and brain tissue samples can be collected for analysis of inflammatory and oxidative stress markers.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model in primary neuronal cultures or cell lines (e.g., PC12, SH-SY5Y) simulates the ischemic-reperfusion injury at a cellular level.

Protocol:

  • Cell Culture: Neuronal cells are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours).

  • Reperfusion: The glucose-free medium is replaced with the original complete medium, and the cells are returned to normoxic conditions (95% air, 5% CO₂) for a defined period (e.g., 24 hours).

  • This compound Treatment: this compound is added to the culture medium at different concentrations before, during, or after OGD to assess its protective effects.

  • Outcome Assessment:

    • Cell Viability: Assessed using assays such as MTT or LDH.

    • Apoptosis: Measured by TUNEL staining or caspase-3 activity assays.

    • Oxidative Stress: Evaluated by measuring reactive oxygen species (ROS) levels.

    • Inflammatory Markers: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.

Clinical Trial Protocol: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study

Study Objectives
  • Primary Objective: To evaluate the efficacy of this compound hydrobromide injection in improving neurological outcomes at 90 days in patients with AIS.

  • Secondary Objectives:

    • To assess the safety and tolerability of this compound in AIS patients.

    • To evaluate the effect of this compound on functional independence and quality of life at 90 days.

    • To explore the effect of this compound on biomarkers of inflammation and oxidative stress.

Patient Population and Selection Criteria

Table 1: Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
1. Age 18-80 years.1. Evidence of intracranial hemorrhage on initial brain imaging.
2. Clinical diagnosis of AIS.2. Rapidly improving neurological symptoms.
3. Onset of stroke symptoms within 72 hours prior to randomization.[1]3. Severe stroke (NIHSS score > 22).
4. National Institutes of Health Stroke Scale (NIHSS) score of 4-22.4. Pre-existing disability (modified Rankin Scale score > 2).
5. Written informed consent from the patient or legally authorized representative.5. Known hypersensitivity to this compound or other anticholinergic drugs.
6. Severe comorbidities (e.g., severe heart, liver, or kidney disease).
7. Pregnancy or lactation.

Study Design and Treatment

Clinical_Trial_Workflow cluster_treatment Treatment Arms (14 days) Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessments (NIHSS, mRS, BI, Blood Draw) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization AnisodineArm This compound Hydrobromide + Standard of Care Randomization->AnisodineArm Group A PlaceboArm Placebo + Standard of Care Randomization->PlaceboArm Group B FollowUp Follow-up Assessments (Day 7, 30, 90) AnisodineArm->FollowUp PlaceboArm->FollowUp PrimaryEndpoint Primary Endpoint Analysis (mRS at Day 90) FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (NIHSS, BI, Safety, Biomarkers) FollowUp->SecondaryEndpoint

Workflow for the proposed Phase II clinical trial of this compound in AIS.
  • Standard of Care: All patients will receive the best local standard of care for AIS, which may include antiplatelet therapy, blood pressure management, and supportive care.

  • Investigational Product: this compound hydrobromide injection.

  • Dosage and Administration: Based on available data, a proposed regimen is intravenous infusion of this compound hydrobromide (e.g., 0.2-0.4 mg) diluted in 250-500 mL of normal saline or 5% dextrose solution, administered once daily for 14 days. The exact dose may need to be optimized in a Phase I study.

  • Control: Placebo (vehicle solution) administered intravenously with the same frequency and duration.

Outcome Measures and Assessments

Table 2: Schedule of Assessments

AssessmentScreening/ BaselineDay 7Day 30Day 90
Informed ConsentX
Medical History & DemographicsX
Physical & Neurological ExamXXXX
NIHSS XXXX
mRS XX (Primary)
Barthel Index (BI) XX
Vital SignsXDailyXX
Adverse Event MonitoringXDailyXX
Laboratory Tests (Hematology, Chemistry)XXX
Biomarker Blood Draw XXX
Brain Imaging (CT/MRI)XAs needed

4.4.1 Detailed Protocol for Key Outcome Measures

  • National Institutes of Health Stroke Scale (NIHSS): A 15-item neurologic examination stroke scale used to evaluate the effect of acute cerebral infarction on the levels of consciousness, language, neglect, visual-field loss, extraocular movement, motor strength, ataxia, dysarthria, and sensory loss. Scores range from 0 to 42, with higher scores indicating greater severity. The assessment should be performed by a certified investigator.

  • Modified Rankin Scale (mRS): A 7-point scale for measuring the degree of disability or dependence in the daily activities of people who have suffered a stroke. The scale runs from 0 (no symptoms) to 6 (dead). The primary outcome will be the distribution of mRS scores at day 90.

  • Barthel Index (BI): Measures performance in 10 basic activities of daily living. Scores range from 0 to 100, with higher scores indicating greater independence.

Safety Monitoring

A Data and Safety Monitoring Board (DSMB) will be established to periodically review the safety data.

Table 3: Potential Adverse Events Associated with this compound

System Organ ClassAdverse Events
Gastrointestinal Dry mouth, nausea, vomiting[1][3]
Nervous System Dizziness[1]
Skin and Subcutaneous Tissue Facial flushing[1][3]
General Disorders Weakness[1]
Investigations Elevated alanine aminotransferase (ALT)[1]
Cardiovascular Tachycardia, palpitations (as per anticholinergic class effects)
Renal and Urinary Urinary retention (as per anticholinergic class effects)

All adverse events (AEs) and serious adverse events (SAEs) will be recorded, graded for severity, and assessed for their relationship to the study drug.

Biomarker Analysis Protocol

Blood samples will be collected in EDTA and serum-separating tubes at baseline, day 7, and day 90. Plasma and serum will be aliquoted and stored at -80°C until analysis.

Table 4: Proposed Biomarkers for Analysis

Biomarker CategorySpecific MarkersRationale
Inflammation High-sensitivity C-reactive protein (hs-CRP), Interleukin-6 (IL-6), Tumor necrosis factor-alpha (TNF-α)To assess the systemic inflammatory response and the anti-inflammatory effects of this compound.
Oxidative Stress Myeloperoxidase (MPO), 8-iso-PGF2αTo measure oxidative damage and the potential antioxidant effects of this compound.
Neuronal Injury Neurofilament light chain (NfL), Glial fibrillary acidic protein (GFAP)To quantify the extent of neuronal and glial damage.

These biomarkers will be quantified using validated commercial ELISA kits according to the manufacturer's instructions.

Data Analysis

The primary efficacy analysis will be an intention-to-treat (ITT) analysis of the mRS score distribution at day 90 between the this compound and placebo groups. Ordinal logistic regression will be used to analyze the shift in the mRS scores. Secondary continuous outcomes (e.g., change in NIHSS, BI scores) will be analyzed using mixed-effects models for repeated measures. Safety data will be summarized descriptively. Biomarker data will be analyzed to explore correlations with clinical outcomes.

Conclusion

The provided application notes and protocols outline a comprehensive framework for the preclinical and clinical evaluation of this compound as a potential therapy for acute ischemic stroke. The successful execution of such a trial, based on the promising existing evidence, could lead to a significant advancement in the management of this devastating condition. The systematic collection of efficacy, safety, and biomarker data will be crucial in determining the future role of this compound in stroke therapy.

References

Anisodine Administration Routes in Experimental Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist.[1] It has been investigated for its therapeutic potential in various conditions, including circulatory shock and neuroprotection. This document provides detailed application notes and protocols for the administration of this compound in experimental animal studies, based on findings from preclinical research.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound administered via different routes in various animal models.

Table 1: Pharmacokinetics of Intravenous this compound Hydrobromide in Beagle Dogs [2]

Dose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)t1/2z (h)
0.143.3 ± 8.635.9 ± 6.60.9 ± 0.3
0.3117.9 ± 40.2159.6 ± 56.61.5 ± 0.9
0.9348.6 ± 40.0443.3 ± 50.31.1 ± 0.2

Table 2: Tissue Distribution of Intravenous this compound Hydrobromide in SD Rats (5 mg/kg) [2]

TissuePeak Concentration (ng/mL or ng/g)Time to Peak
Kidney1967.6 ± 569.45 min
Stomach2316.9 ± 952.630 min
Plasma>2005 min
Small Intestine>2005 min
Lung>2005 min
Liver>2005 min
Spleen>2005 min
Ovary>2005 min
Heart>2005 min
Uterus>2005 min
Skeletal Muscle>2005 min
Fat<2005 min
Testis<2005 min
Brain<2005 min

Experimental Protocols

Intravenous (IV) Administration

Objective: To achieve rapid systemic exposure and investigate the immediate pharmacological effects of this compound.

Animal Model: Beagle Dogs[3]

Materials:

  • This compound Hydrobromide injection solution

  • Sterile saline (0.9% NaCl) for dilution

  • Syringes and needles (appropriate gauge for canine cephalic vein)

  • Animal restrainer

Protocol:

  • Fast the dogs for at least 12 hours prior to administration.[3]

  • Prepare the this compound Hydrobromide solution to the desired concentration using sterile saline. Doses of 0.1, 0.4, 1.6, and 6.4 mg/kg have been used in studies.[3]

  • Weigh the animal to accurately calculate the injection volume.

  • Manually restrain the dog and locate the cephalic vein on the forelimb.

  • Administer the this compound solution as a single intravenous injection. The injection rate should be controlled; for example, a rate of 5 mL/min has been reported.[3]

  • Collect blood samples from the contralateral cephalic vein at predetermined time points (e.g., 5, 10, 20, 30, 45 minutes and 1, 1.5, 3, 5, 7, 10 hours) for pharmacokinetic analysis.[2]

  • Monitor the animal for any adverse effects.

Animal Model: Sprague-Dawley (SD) Rats[2]

Materials:

  • This compound Hydrobromide injection solution

  • Sterile saline (0.9% NaCl) for dilution

  • Syringes and needles (e.g., 27-30G)

  • Rat restrainer

Protocol:

  • Prepare the this compound Hydrobromide solution. A dose of 5 mg/kg has been documented for tissue distribution studies.[2]

  • Weigh the rat to determine the correct injection volume.

  • Place the rat in a restrainer to immobilize it and expose the tail.

  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Administer the solution via a lateral tail vein.

  • For tissue distribution studies, sacrifice the rats at different time points post-injection to collect plasma and various tissues.[2]

Oral Gavage (PO)

Objective: To investigate the oral bioavailability and metabolic fate of this compound.

Animal Model: Mice or Rats

Materials:

  • This compound solution or suspension

  • Oral gavage needle (flexible or curved, 18-20 gauge for mice, 16-18 gauge for rats)

  • Syringe

  • Animal scale

Protocol:

  • Weigh the animal to calculate the precise dosage volume. The maximum recommended volume is 10 ml/kg for mice.

  • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib. Mark this length on the needle.

  • Securely restrain the animal by scruffing the neck to immobilize the head.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate.

  • The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-attempt.

  • Once the needle is at the predetermined depth, administer the this compound solution slowly and steadily.

  • Gently remove the gavage needle along the same path of insertion.

  • Monitor the animal for any signs of distress, such as labored breathing.

Intraperitoneal (IP) Injection

Objective: To achieve rapid systemic absorption, bypassing the gastrointestinal tract.

Animal Model: Mice or Rats

Materials:

  • This compound solution

  • Sterile syringes and needles (25-27G for mice, 23-25G for rats)

  • 70% ethanol for disinfection

Protocol:

  • Weigh the animal to determine the injection volume. The recommended maximum volume is 10 ml/kg.

  • Restrain the animal to expose the abdomen. For rats, a two-person technique may be preferred.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle with the bevel facing up.

  • Aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the this compound solution.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Subcutaneous (SC) Administration

Objective: To achieve slower, more sustained absorption compared to IV or IP routes.

Animal Model: Dogs[3]

Materials:

  • This compound solution

  • Sterile syringes and needles (e.g., 25-27G)

  • Clippers

  • 70% ethanol

Protocol:

  • A study on a compound preparation of this compound suggests that subcutaneous doses up to 4.04 mg/kg did not produce significant abnormalities in dogs, while a dose of 40.4 mg/kg induced adverse effects.[3]

  • Weigh the animal to calculate the injection volume.

  • Shave the hair from the injection site, typically the loose skin over the back or neck.

  • Clean the area with 70% ethanol.

  • Lift a fold of skin to create a "tent."

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate to check for blood. If none appears, inject the solution.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Monitor the animal for local reactions at the injection site.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Antagonism of Muscarinic and Adrenergic Receptors

This compound functions as an antagonist at both muscarinic acetylcholine receptors and α1-adrenergic receptors.[1] This dual antagonism underlies its diverse pharmacological effects.

Anisodine_Mechanism cluster_muscarinic Muscarinic Acetylcholine Receptor Signaling cluster_adrenergic α1-Adrenergic Receptor Signaling This compound This compound mAChR Muscarinic Receptor (M1-M5) This compound->mAChR Antagonist a1AR α1-Adrenergic Receptor This compound->a1AR Antagonist G_protein_m G-protein (Gq/11, Gi/o) mAChR->G_protein_m Activates PLC_m Phospholipase C (PLC) G_protein_m->PLC_m Activates (Gq) AC Adenylyl Cyclase G_protein_m->AC Inhibits (Gi) IP3_DAG IP3 & DAG PLC_m->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release_m ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release_m G_protein_a G-protein (Gq) a1AR->G_protein_a Activates PLC_a Phospholipase C (PLC) G_protein_a->PLC_a IP3_DAG_a IP3 & DAG PLC_a->IP3_DAG_a Ca_release_a ↑ Intracellular Ca²⁺ IP3_DAG_a->Ca_release_a

This compound's antagonistic action on receptors.
Neuroprotective Signaling Pathway of this compound

In models of cerebral ischemia, this compound has demonstrated neuroprotective effects, which are believed to be mediated, in part, through the modulation of the Akt/GSK-3β signaling pathway.

Anisodine_Neuroprotection This compound This compound pAkt p-Akt (Active) This compound->pAkt Promotes Phosphorylation Ischemia Cerebral Ischemia/ Reperfusion Injury Akt Akt (Protein Kinase B) Ischemia->Akt Inhibits Phosphorylation GSK3b GSK-3β Ischemia->GSK3b Activates Akt->pAkt Phosphorylation pAkt->GSK3b Phosphorylates & Inactivates pGSK3b p-GSK-3β (Inactive) Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes pGSK3b->Apoptosis Inhibits Neuroprotection Neuroprotection pGSK3b->Neuroprotection Leads to

This compound's role in the Akt/GSK-3β pathway.
Experimental Workflow for Evaluating this compound's Neuroprotective Effects

The following workflow outlines a typical experimental design to assess the neuroprotective properties of this compound in an animal model of stroke.

Experimental_Workflow start Start animal_model Induce Cerebral Ischemia (e.g., MCAO in rats) start->animal_model grouping Divide into Treatment Groups: - Sham - Vehicle Control - this compound Treatment animal_model->grouping administration Administer this compound (Specify route, dose, and timing) grouping->administration behavioral Behavioral Testing (e.g., Neurological deficit scoring) administration->behavioral histology Histological Analysis (e.g., Infarct volume measurement) administration->histology biochemical Biochemical Assays (e.g., Western blot for p-Akt, p-GSK-3β) administration->biochemical analysis Data Analysis and Statistical Comparison behavioral->analysis histology->analysis biochemical->analysis conclusion Conclusion on Neuroprotective Efficacy analysis->conclusion

Workflow for neuroprotection studies.

References

Application Notes and Protocols for the Quantification of Anisodine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Anisodine in biological samples, primarily focusing on plasma. The protocols outlined below are based on established bioanalytical techniques for small molecules and available data on this compound analysis.[1]

Disclaimer: The following experimental protocol is a representative method and requires full validation according to the relevant regulatory guidelines (e.g., FDA, EMA) before implementation in preclinical or clinical studies.[2]

Introduction

This compound is a naturally occurring belladonna alkaloid with anticholinergic properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis. This document provides a starting point for developing and validating a robust LC-MS/MS assay for this compound.

Experimental Protocols

A sensitive and selective LC-MS/MS method is proposed for the determination of this compound in biological matrices.

2.1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum.[3]

  • Reagents:

    • Methanol (LC-MS grade)

    • Internal Standard (IS) working solution (e.g., a structurally similar and stable isotopically labeled compound or another suitable small molecule)

  • Procedure:

    • Thaw frozen biological samples (e.g., rat plasma) on ice.

    • Vortex the samples to ensure homogeneity.

    • In a clean microcentrifuge tube, add 50 µL of the plasma sample.

    • Add 10 µL of the Internal Standard working solution and vortex briefly.

    • Add 150 µL of ice-cold methanol to precipitate the proteins.[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.2. Liquid Chromatography Conditions (Representative)

  • Instrument: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient (Example):

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

2.3. Mass Spectrometry Conditions (Representative)

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion of a standard solution. The precursor ion will be the [M+H]+ ion. The product ion will be a stable fragment ion.

    • Internal Standard: To be determined based on the selected IS.

  • Key Parameters to Optimize:

    • Capillary Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Cone Voltage

    • Collision Energy

Data Presentation

3.1. Pharmacokinetic Data

The following table summarizes pharmacokinetic parameters of this compound from a study in Beagle dogs following a single intravenous injection.[4]

Dose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)t1/2z (h)
0.143.3 ± 8.635.9 ± 6.60.9 ± 0.3
0.3117.9 ± 40.2159.6 ± 56.61.5 ± 0.9
0.9348.6 ± 40.0443.3 ± 50.31.1 ± 0.2

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2z: Terminal half-life.

3.2. Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed. The following table outlines the key validation parameters and their typical acceptance criteria based on regulatory guidelines.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99. The calibration curve should consist of a blank, a zero standard, and at least six non-zero standards.
LLOQ The lowest concentration on the calibration curve with a signal-to-noise ratio of at least 5 and with precision (%CV) and accuracy (%bias) within ±20%.
Accuracy The mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal value (±20% for LLOQ).
Precision The coefficient of variation (%CV) at each QC level should not exceed 15% (20% for LLOQ). This includes both intra-day (within a single run) and inter-day (between different runs) precision.
Recovery The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible.
Matrix Effect The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in the absence of matrix) should be consistent across different lots of the biological matrix.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in-processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Visualizations

Anisodine_LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification SampleCollection Biological Sample Collection (e.g., Plasma) AddIS Addition of Internal Standard SampleCollection->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Methanol) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into LC-MS/MS System SupernatantTransfer->Injection ChromatographicSeparation Chromatographic Separation (C18 Column) Injection->ChromatographicSeparation Ionization Electrospray Ionization (ESI+) ChromatographicSeparation->Ionization MassAnalysis Tandem Mass Spectrometry (MRM Mode) Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation DataReview Data Review & Reporting ConcentrationCalculation->DataReview

References

Application of Anisodine in Ophthalmic Condition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is a non-selective muscarinic receptor antagonist. It has been investigated for its therapeutic potential in various ophthalmic conditions, primarily due to its ability to improve microcirculation and exert neuroprotective effects. This document provides a comprehensive overview of the application of this compound in ophthalmic research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Mechanism of Action

This compound primarily functions as a competitive antagonist of muscarinic acetylcholine receptors (M-receptors), blocking the action of acetylcholine. This antagonism leads to several physiological effects relevant to ophthalmology:

  • Improved Ocular Blood Flow: this compound has been shown to increase blood flow to the retina and choroid, potentially by relieving vasospasm and improving microcirculation. This effect is crucial for tissues with high metabolic demand like the retina.

  • Neuroprotection: Studies suggest that this compound possesses neuroprotective properties, particularly for retinal ganglion cells (RGCs). This may be attributed to its antioxidant activities and its ability to counteract the detrimental effects of ischemia and elevated intraocular pressure.

  • Modulation of Scleral Remodeling: As a muscarinic antagonist, this compound may influence the proliferation and extracellular matrix remodeling of scleral fibroblasts, a key process in the development of myopia.

Applications in Ophthalmic Conditions

Glaucoma

This compound, particularly as part of a compound injection, has been studied for its neuroprotective role in glaucoma, a condition characterized by progressive RGC loss.

Quantitative Data Summary

Study TypeModelTreatmentKey FindingsReference
PreclinicalMouse Model of Chronic Ocular HypertensionCompound this compound (CA) solution in drinking water (2 ml/kg daily) for 29 daysSignificantly higher RGC quantity in the CA-treated group compared to the untreated glaucoma model group (p < 0.001).[1][2][3][4]
ClinicalPrimary Open-Angle Glaucoma (POAG) PatientsCompound this compound injectionImproved hemodynamics of the ophthalmic and central retinal arteries compared to the control group.[5][5]
ClinicalPrimary Glaucoma PatientsSubcutaneous injection of Compound this compound (2 ml daily for two 14-day periods)Significant increase in peak systolic and end-diastolic velocity in the short posterior ciliary artery.[6][6]

Experimental Workflow for Preclinical Glaucoma Studies

G cluster_model Model Induction cluster_treatment Treatment cluster_analysis Analysis A C57BL/6J Mice B Induce Chronic Ocular Hypertension (Microbead Injection) A->B C Administer Compound this compound (2 ml/kg daily in drinking water) B->C D Retrograde Labeling of RGCs (Fluoro-Gold) C->D E Immunohistochemistry (β-III-tubulin) D->E F Quantify RGC Survival E->F

Preclinical workflow for evaluating this compound's neuroprotective effects in a glaucoma model.

Diabetic Retinopathy

Compound this compound has been investigated as an adjunctive therapy to panretinal photocoagulation (PRP) in patients with non-proliferative diabetic retinopathy (NPDR) to mitigate functional damage.

Quantitative Data Summary

Study TypeConditionTreatmentKey FindingsReference
ClinicalNPDR post-PRPSubcutaneous Compound this compound injection (2 ml daily for four 14-day courses)85.94% of patients in the this compound group showed improved visual acuity compared to 23.91% in the control group (p=0.000).[7][7][8]
ClinicalNPDR post-PRPSubcutaneous Compound this compound injection (2 ml daily for four 14-day courses)Significantly higher mean sensitivities in the 30°-60° visual field ring compared to the control group at 1 day, 1 month, and 2 months post-treatment (p < 0.05).[7][7][8]
Myopia

While direct clinical trials of this compound for myopia are limited, its mechanism as a muscarinic antagonist suggests a potential role in controlling myopia progression by influencing scleral remodeling. Muscarinic receptors are present in scleral fibroblasts, and their stimulation can affect cell proliferation and extracellular matrix synthesis.[9] Scleral hypoxia, a proposed factor in myopia development, leads to the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn can trigger scleral remodeling.[10][11] this compound's ability to improve ocular blood flow may help alleviate scleral hypoxia.

Putative Signaling Pathway of this compound in Myopic Sclera

G cluster_stimulus Myopic Stimulus cluster_pathway Pathological Cascade cluster_intervention This compound Intervention cluster_mechanism Mechanism of Action A Form Deprivation / Defocus B Reduced Choroidal Blood Flow A->B C Scleral Hypoxia B->C D ↑ HIF-1α Expression C->D E ↑ TGF-β, ↑ VEGF D->E F Scleral Fibroblast Proliferation & ECM Remodeling E->F G Scleral Thinning & Axial Elongation (Myopia) F->G H This compound I Muscarinic Receptor Antagonism H->I J Improved Choroidal Blood Flow H->J I->F Inhibits J->C Alleviates

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Total Synthesis of (-)-Anisodine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric total synthesis of (-)-Anisodine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to low yields, encountered during the synthesis. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key steps, and quantitative data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the asymmetric total synthesis of (-)-Anisodine?

A1: The most efficient reported asymmetric total synthesis of (-)-Anisodine commences with 6-β-acetyltropine.[1][2] The synthesis involves the formation of a key olefin intermediate, followed by a crucial Sharpless asymmetric dihydroxylation to install the desired stereochemistry. Subsequent epoxidation and esterification with a protected form of anisodinic acid complete the synthesis.

Q2: Which step in the synthesis is most critical for establishing the stereochemistry of (-)-Anisodine?

A2: The Sharpless asymmetric dihydroxylation of the exocyclic alkene derived from 6-β-acetyltropine is the key stereochemistry-determining step.[1][2] The choice of the chiral ligand (AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation, leading to the desired stereoisomer.

Q3: I am observing low yields in the final esterification step. What are the common causes?

A3: Low yields in the esterification of the sterically hindered tropane diol-epoxide with the anisodinic acid derivative are common. Potential causes include steric hindrance, decomposition of the starting materials, or unfavorable reaction equilibrium. Strategies to overcome this include using highly reactive acylating agents (e.g., acid chlorides), employing coupling agents, and carefully optimizing reaction conditions such as temperature and reaction time.

Troubleshooting Guides

Problem 1: Low Yield in the Sharpless Asymmetric Dihydroxylation

Q: My Sharpless asymmetric dihydroxylation is resulting in a low yield of the desired diol. What are the potential causes and how can I troubleshoot this?

A: Low yields in this step can arise from several factors. Below is a systematic guide to troubleshooting this critical reaction.

Troubleshooting Workflow for Sharpless Asymmetric Dihydroxylation

G start Low Yield in Dihydroxylation q1 Is the alkene substrate pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the AD-mix reagents fresh and properly stored? a1_yes->q2 sol1 Re-purify the alkene substrate. Impurities can poison the osmium catalyst. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction pH maintained around 11-12? a2_yes->q3 sol2 Use fresh AD-mix. Reagents are hygroscopic and can decompose. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the reaction temperature controlled (typically 0 °C)? a3_yes->q4 sol3 Ensure adequate buffering (K2CO3 in AD-mix). Low pH can slow down the reaction. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Have you tried adding methanesulfonamide (MeSO2NH2)? a4_yes->q5 sol4 Maintain the recommended reaction temperature. Higher temperatures can lead to side reactions and lower enantioselectivity. a4_no->sol4 a5_yes Yes q5->a5_yes a5_no No q5->a5_no q6 Is a second, non-enantioselective dihydroxylation cycle suspected? a5_yes->q6 sol5 Add 1 equivalent of MeSO2NH2. This can accelerate the hydrolysis of the osmate ester and improve turnover. a5_no->sol5 end_node Yield Improved sol5->end_node a6_yes Yes q6->a6_yes sol6 Increase the molar concentration of the chiral ligand to suppress the secondary, non-selective pathway. a6_yes->sol6 sol6->end_node

Caption: Troubleshooting workflow for low yield in Sharpless asymmetric dihydroxylation.

ParameterRecommended ConditionRationale
Substrate Purity >98%Impurities can deactivate the osmium catalyst.
AD-mix Fresh, from a reliable supplierReagents are sensitive to moisture and degradation.
pH ~11-12The reaction is faster under slightly basic conditions.[3][4]
Temperature 0 °C to room temperatureLower temperatures generally improve enantioselectivity.
Additives 1 eq. MeSO₂NH₂Accelerates the catalytic cycle.[5]
Ligand Concentration As per standard protocolsHigher concentration can suppress the non-enantioselective secondary reaction cycle.[5]
Problem 2: Low Yield in the Final Esterification Step

Q: I am struggling with the final esterification to couple the tropane core with the anisodinic acid side-chain. What methods can I use to improve the yield?

A: This is a challenging esterification due to the steric hindrance of both coupling partners. A simple Fischer esterification is unlikely to be effective. The table below outlines several strategies to improve the yield of this transformation.

StrategyReagentsKey ConsiderationsPotential Pitfalls
Acid Chloride Method Anisodinoyl chloride (prepared from anisodinic acid and SOCl₂ or (COCl)₂)Highly reactive, drives the reaction to completion.Acid chloride may be unstable; reaction may require a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to scavenge HCl.
Carbodiimide Coupling DCC or EDC, with DMAP (catalyst)Milder conditions than the acid chloride method.Formation of N-acylurea byproduct which can be difficult to remove; requires anhydrous conditions.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, then the tropane alcohol with DMAPEffective for sterically hindered alcohols and acids.Requires stoichiometric amounts of the activating agent and base.
Steglich Esterification DCC and a catalytic amount of DMAPA well-established method for coupling hindered substrates.Similar to standard carbodiimide coupling, with potential for byproduct formation.

Logical Flow for Selecting an Esterification Method

G start Low Yield in Esterification q1 Are starting materials stable to acidic conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no method1 Attempt Acid Chloride Method a1_yes->method1 q2 Are milder conditions required? a1_no->q2 note1 Prepare anisodinoyl chloride and react with the tropane derivative in the presence of a non-nucleophilic base. method1->note1 end_node Esterification Successful note1->end_node a2_yes Yes q2->a2_yes method2 Use Carbodiimide Coupling (DCC/EDC with DMAP) a2_yes->method2 note2 Ensure anhydrous conditions to prevent hydrolysis of the activated species. method2->note2 q3 Are both substrates highly sterically hindered? method2->q3 note2->end_node a3_yes Yes q3->a3_yes method3 Employ Yamaguchi Esterification a3_yes->method3 note3 This method is specifically designed for sterically demanding esterifications. method3->note3 note3->end_node

Caption: Decision-making workflow for optimizing the final esterification step.

Detailed Experimental Protocols

Key Experiment 1: Sharpless Asymmetric Dihydroxylation of 6-acetyl-dehydrotropine

This protocol is a generalized procedure based on standard Sharpless AD reaction conditions.

  • Preparation of the Reaction Mixture: In a round-bottom flask, combine AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix). Stir the mixture at room temperature until the two phases are clear and the aqueous phase is a vibrant yellow. Cool the mixture to 0 °C in an ice bath.

  • Addition of Alkene: Dissolve the 6-acetyl-dehydrotropine derivative (1 equivalent) in the reaction solvent and add it to the stirred AD-mix solution at 0 °C.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching the Reaction: Once the starting material is consumed, add solid sodium sulfite (1.5 g per gram of AD-mix) and allow the mixture to warm to room temperature. Stir for an additional hour.

  • Work-up and Purification: Add ethyl acetate to the reaction mixture and stir. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diol by column chromatography on silica gel.

Key Experiment 2: Epoxidation of the Diol

This protocol describes a general method for the epoxidation of the diol intermediate.

  • Preparation of the Diol: Dissolve the diol (1 equivalent) and triethyl orthoacetate (1.5 equivalents) in anhydrous dichloromethane.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Hydrolysis: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and stir vigorously to hydrolyze the orthoester intermediate.

  • Work-up and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting epoxide is often used in the next step without further purification.

Key Experiment 3: Esterification using the Acid Chloride Method

This protocol provides a general procedure for the final esterification step.

  • Preparation of the Acid Chloride: To a solution of the protected anisodinic acid (1 equivalent) in anhydrous dichloromethane at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of anhydrous DMF. Allow the reaction to warm to room temperature and stir for 1-2 hours. Remove the solvent and excess reagent under vacuum.

  • Esterification: Dissolve the crude acid chloride in anhydrous dichloromethane and add it to a solution of the tropane diol-epoxide (1 equivalent) and anhydrous pyridine (2 equivalents) in anhydrous dichloromethane at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC). Quench the reaction with water and separate the layers. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography on silica gel to afford the protected (-)-Anisodine. Subsequent deprotection will yield the final product.

Synthetic Pathway Overview

G A 6-β-acetyltropine B 6-acetyl-dehydrotropine A->B Elimination C Chiral Diol B->C Sharpless Asymmetric Dihydroxylation D Diol-epoxide C->D Epoxidation E Protected (-)-Anisodine D->E Esterification F (-)-Anisodine E->F Deprotection G Protected Anisodinic Acid G->E Esterification

Caption: Simplified synthetic pathway for (-)-Anisodine.

References

Technical Support Center: Optimizing Anisodine Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anisodine in in vivo rodent studies.

Troubleshooting Guide

This guide addresses common issues that may arise during the administration of this compound to rodents.

Question/Issue Possible Cause(s) Recommended Solution(s)
How do I manage excessive sedation or motor impairment in my animals after this compound administration? The dose of this compound may be too high, leading to potent anticholinergic effects on the central nervous system.- Reduce the dosage: Start with a lower dose and titrate upwards based on the animal's response and the desired therapeutic effect. - Monitor closely: Observe the animals for the duration of the expected peak effect and adjust future doses accordingly. - Ensure proper hydration and nutrition: Sedated animals may have reduced food and water intake. Provide easily accessible hydration and food sources.
What should I do if I observe signs of anticholinergic toxicity (e.g., agitation, urinary retention, tachycardia)? These are known side effects of this compound, an anticholinergic drug. The administered dose is likely in the toxic range for the specific animal model.[1][2][3]- Discontinue administration: Immediately stop further dosing of this compound. - Provide supportive care: Monitor vital signs and provide fluids if necessary. For urinary retention, a veterinarian may need to be consulted.[4] - Re-evaluate your dosage: The maximum tolerated dose (MTD) for your specific rodent strain and experimental conditions may be lower than published values. Consider performing a dose-range finding study.[5][6]
I am not observing the expected neuroprotective or therapeutic effect. What could be the reason? - The dose of this compound may be too low. - The route of administration may not be optimal for your experimental model. - The timing of administration in relation to the induced injury (e.g., cerebral ischemia) may be incorrect. - Poor bioavailability of the compound.- Increase the dosage: Gradually increase the dose in subsequent experiments to find the minimum effective dose (MED).[5] - Consider a different administration route: Intravenous (IV) or intraperitoneal (IP) administration may offer higher bioavailability and a more rapid onset of action compared to oral gavage.[7] - Optimize the treatment window: Administer this compound at different time points before or after the experimental injury to determine the optimal therapeutic window.
What is the appropriate vehicle for dissolving this compound for injection? The choice of vehicle can affect the solubility and stability of the drug.- Sterile saline (0.9% NaCl): this compound hydrobromide is water-soluble and can typically be dissolved in sterile saline for injections. - Phosphate-buffered saline (PBS): This is another common and suitable vehicle. - Check for precipitation: Always visually inspect the solution for any precipitates before administration.

Frequently Asked Questions (FAQs)

Dosing and Administration

1. What is a typical starting dose for this compound in rats for neuroprotection studies?

Based on published literature, a common starting dose for neuroprotection studies in rats ranges from 0.3 mg/kg to 1.2 mg/kg when administered intraperitoneally.[8] Oral administration may require higher doses, in the range of 5 to 20 mg/kg, due to first-pass metabolism.[7] It is crucial to perform a pilot study to determine the optimal dose for your specific experimental model and rodent strain.

2. What are the recommended routes of administration for this compound in rodents?

The most common routes of administration for this compound in rodent studies are:

  • Intraperitoneal (IP): Offers rapid absorption and is a common route for systemic drug delivery in rodents.

  • Intravenous (IV): Provides 100% bioavailability and immediate systemic distribution. Often administered via the tail vein.

  • Oral Gavage (PO): Mimics the clinical route of administration for oral formulations but may have lower bioavailability.

The choice of administration route will depend on the specific aims of your study.

3. How should I prepare this compound for administration?

For preparing this compound hydrobromide solutions:

  • Weigh the required amount of this compound hydrobromide powder using a calibrated analytical balance.

  • Dissolve in a sterile vehicle , such as 0.9% saline or PBS, to the desired final concentration.

  • Ensure complete dissolution. Gentle warming or vortexing can be used if necessary.

  • Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination, especially for IV and IP injections.

  • Store appropriately based on the manufacturer's recommendations, typically protected from light.

Experimental Design and Protocols

4. Can you provide a general protocol for a cerebral ischemia-reperfusion injury study in rats with this compound treatment?

Yes, here is a generalized protocol based on common methodologies:

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) and this compound Treatment in Rats

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital sodium).

  • MCAO Surgery:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and ECA.

    • Insert a nylon monofilament suture (e.g., 4-0) into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.[8][9]

    • Maintain the occlusion for a specific duration (e.g., 60-120 minutes).

  • This compound Administration:

    • Prepare the this compound solution at the desired concentration.

    • Administer this compound via the chosen route (e.g., IP injection) at a pre-determined time point (e.g., 30 minutes before reperfusion or immediately after reperfusion).

  • Reperfusion:

    • After the occlusion period, carefully withdraw the nylon suture to allow for reperfusion of the MCA.

  • Post-operative Care:

    • Suture the incision and provide post-operative analgesia as per your institution's guidelines.

    • Monitor the animal for recovery from anesthesia and any adverse effects.

  • Endpoint Analysis:

    • At a specified time point after reperfusion (e.g., 24 or 48 hours), euthanize the animals and harvest the brains for analysis (e.g., infarct volume measurement using TTC staining, histological analysis, Western blotting for signaling pathway proteins).

5. How can I optimize the dosage of this compound for my specific study?

Dosage optimization is a critical step for ensuring both efficacy and animal welfare. A dose-response study is recommended.

  • Phase 1: Dose Range Finding: Start with a wide range of doses based on literature values. Include a vehicle control group and at least 3-4 dose levels of this compound. The goal is to identify the maximum tolerated dose (MTD) and a preliminary effective dose range.[5]

  • Phase 2: Dose-Response Characterization: Once a narrower effective range is identified, conduct a more detailed study with more dose levels within that range to clearly define the dose-response curve and identify the optimal effective dose with minimal side effects.

The following diagram illustrates a logical workflow for dose optimization:

Dose_Optimization_Workflow Experimental Workflow for this compound Dose Optimization cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Dose-Response Characterization start Literature Review & Preliminary Dose Selection grouping Group Allocation (Vehicle + 3-4 Dose Levels) start->grouping administer This compound Administration grouping->administer observe Observation for Toxicity & Efficacy administer->observe analyze1 Determine MTD & Preliminary Effective Dose observe->analyze1 refine_dose Refine Dose Range Based on Phase 1 analyze1->refine_dose Proceed if Efficacy Signal Observed grouping2 Group Allocation (Vehicle + Multiple Doses in Effective Range) refine_dose->grouping2 administer2 This compound Administration grouping2->administer2 efficacy_assessment Detailed Efficacy Assessment (e.g., Infarct Volume, Neurological Score) administer2->efficacy_assessment analyze2 Determine Optimal Effective Dose efficacy_assessment->analyze2

This compound Dose Optimization Workflow

Mechanism of Action

6. What is the proposed mechanism of action for the neuroprotective effects of this compound?

This compound's neuroprotective effects are believed to be mediated, at least in part, through the activation of the Akt/GSK-3β signaling pathway .[8][10] Cerebral ischemia can lead to a decrease in the phosphorylation of Akt, which in turn leads to the activation of Glycogen Synthase Kinase-3β (GSK-3β). Active GSK-3β is implicated in promoting apoptosis and neuronal cell death. This compound has been shown to increase the phosphorylation of Akt, which subsequently phosphorylates and inactivates GSK-3β. This inactivation of GSK-3β is thought to promote cell survival and reduce apoptosis in the ischemic brain.[8][9]

The following diagram illustrates this proposed signaling pathway:

Anisodine_Signaling_Pathway Proposed this compound Signaling Pathway in Neuroprotection This compound This compound Akt Akt This compound->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation GSK3b GSK-3β pAkt->GSK3b Phosphorylates & Inactivates pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Phosphorylation Apoptosis Apoptosis GSK3b->Apoptosis Promotes pGSK3b->Apoptosis Inhibits CellSurvival Cell Survival pGSK3b->CellSurvival Promotes

This compound's Role in Akt/GSK-3β Pathway

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo rodent studies investigating this compound.

Table 1: this compound Dosage and Administration Routes in Rats

Study FocusAnimal ModelRoute of AdministrationDosage RangeReference
NeuroprotectionSprague-Dawley RatsIntraperitoneal (IP)0.3, 0.6, 1.2 mg/kg[8]
PharmacokineticsSprague-Dawley RatsOral (gavage)5, 10, 20 mg/kg[7]
Tissue DistributionSprague-Dawley RatsIntravenous (IV)5 mg/kg[11]
Septic Acute Lung InjurySprague-Dawley RatsOral (gavage)12.5, 25, 50 mg/kg[7]
Septic Acute Lung InjurySprague-Dawley RatsIntravenous (IV)4, 8, 16 mg/kg[7]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

ParameterValueAnimal ModelRoute & DoseReference
Tmax (Time to Peak Concentration) ~0.5 hoursRatsOral[7]
T1/2 (Half-life) ~3 hoursRatsOral & IV[7]
Bioavailability 10.78%RatsOral[12]
Cmax (Peak Concentration) 267.50 ± 33.16 ng/mLRatsIV (Dose not specified)[12]

References

Mitigating off-target effects of Anisodine in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Anisodine in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions to help you design robust experiments and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a tropane alkaloid that primarily functions as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] It competitively blocks the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting parasympathetic nervous system responses.[3][4][5] This antagonism is considered its primary on-target effect.

Q2: What are the known or potential off-target effects of this compound?

Beyond its primary activity on muscarinic receptors, this compound has been documented to interact with other cellular targets. Notably, it can act as an α1-adrenergic receptor antagonist.[2] Additionally, studies have shown that this compound can inhibit organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs), which could affect its accumulation and the transport of other substances in cells.[6]

Q3: What are common signs of off-target effects or general cytotoxicity in my cell culture?

Researchers should be vigilant for the following signs, which may indicate off-target effects or cytotoxicity:

  • Reduced Cell Viability: A significant decrease in the number of viable cells compared to vehicle-treated controls.

  • Changes in Morphology: Alterations in cell shape, rounding, detachment from the culture surface, or signs of apoptosis (e.g., membrane blebbing).

  • Reduced Proliferation: A slower rate of cell division than expected.

  • Metabolic Changes: Assays like the MTT assay may show reduced metabolic activity, which can indicate either cytotoxicity or a direct off-target effect on mitochondrial function.[7]

  • Phenotypes Inconsistent with On-Target Effects: Observing cellular responses that cannot be explained by the blockade of muscarinic receptors.

Q4: How can I determine an appropriate starting concentration for this compound in my experiments?

The optimal concentration is highly dependent on the cell type and the specific research question.

  • Literature Review: Start by reviewing published studies that use this compound in similar cell lines or experimental systems.

  • Dose-Response Curve: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your desired on-target effect and the CC50 (half-maximal cytotoxic concentration). The ideal therapeutic window lies between these two values.

  • Use the Lowest Effective Concentration: To minimize the risk of off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired on-target biological effect.

Q5: How can I validate that my observed phenotype is a result of this compound's on-target activity?

Validating that an observed effect is due to the intended mechanism is critical.[8][9] Key strategies include:

  • Rescue Experiments: If this compound blocks a specific pathway, try to "rescue" the phenotype by adding a downstream component of that pathway. If the phenotype is reversed, it supports an on-target mechanism.

  • Use of Structurally Different Antagonists: Treat cells with another known muscarinic antagonist that has a different chemical structure. If it produces the same phenotype, it is more likely an on-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (muscarinic receptors).[10] The effect of this compound should be diminished or absent in these modified cells compared to wild-type cells.[10]

  • Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.

Troubleshooting Guide

Issue 1: High levels of cell death are observed even at low concentrations of this compound.

Possible Cause Suggested Solution
Cell line is highly sensitive to muscarinic receptor blockade. Confirm that your cell line expresses muscarinic receptors. Some cell types rely on tonic cholinergic signaling for survival, and a complete blockade could induce apoptosis.
Off-target cytotoxicity. Perform a comprehensive cytotoxicity assessment using multiple assays (see Protocol 1). This compound's interaction with transporters like OCTs could lead to toxic accumulation.[6]
Solvent toxicity (e.g., DMSO). Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control.
Poor compound quality or degradation. Verify the purity of your this compound stock. Store it correctly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).[11]

Issue 2: Experimental results are inconsistent or not reproducible.

Possible Cause Suggested Solution
Variable drug concentration. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing.
Cell culture inconsistencies. Standardize cell culture conditions, including cell passage number, seeding density, and media composition.
Edge effects on multi-well plates. Avoid using the outer wells of plates for critical measurements, as they are more prone to evaporation. Fill outer wells with sterile PBS or media to maintain humidity.
Biological variability. Ensure you are using a sufficient number of biological replicates to account for inherent variability in cellular responses.

Issue 3: The observed cellular effect does not align with known muscarinic receptor functions.

Possible Cause Suggested Solution
An off-target effect is dominating the phenotype. This is a strong indicator of an off-target mechanism. Focus on validation experiments (see Q5 in FAQs and the workflow diagram below). Investigate this compound's known off-targets, such as α1-adrenergic receptors.[2]
The cell model has an uncharacterized signaling pathway. The observed effect might be a novel, on-target response in your specific cell type. Use pathway analysis tools (e.g., Western blotting for key signaling proteins) to investigate downstream effects of muscarinic receptor blockade.
Compound misidentification or contamination. If possible, verify the identity and purity of your this compound sample using analytical methods like mass spectrometry or HPLC.

Quantitative Data Summary

The following table summarizes known quantitative parameters for this compound's interactions.

Parameter Target Value System Reference
IC50Organic Cation Transporter 1 (OCT1)12.9 µmol·L⁻¹HEK293 cells[6]
Km (Substrate Affinity)Organic Cation Transporter 2 (OCT2)13.3 ± 2.6 µmol·L⁻¹HEK293 cells[6]
Vmax (Max. Transport Rate)Organic Cation Transporter 2 (OCT2)286.8 ± 53.6 pmol/mg protein/minHEK293 cells[6]

Visualizations

Anisodine_On_Target_Pathway cluster_membrane Cell Membrane mAChR Muscarinic Receptor (mAChR) G_protein G-Protein mAChR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Response Downstream Cellular Response (e.g., ↓cAMP, ↑IP3/DAG) Effector->Response Leads to Ach Acetylcholine (ACh) Ach->mAChR Binds & Activates This compound This compound This compound->mAChR Binds & Blocks

Caption: this compound's on-target mechanism of action.

Off_Target_Workflow Start Start: Observe Phenotype with This compound DoseResponse Perform Dose-Response: Is the effect dose-dependent? Start->DoseResponse Controls Run Control Experiments: 1. Structurally different mAChR antagonist 2. Inactive this compound analog (if available) DoseResponse->Controls PhenotypeMatch Does the phenotype match the control antagonist? Controls->PhenotypeMatch GeneticValidation Perform Genetic Validation: Knockdown/out mAChR. Is the phenotype lost or reduced? PhenotypeMatch->GeneticValidation Yes ResultOffTarget Conclusion: Phenotype is likely OFF-TARGET PhenotypeMatch->ResultOffTarget No Rescue Perform Rescue Experiment: Can phenotype be reversed by activating downstream pathway? GeneticValidation->Rescue Yes GeneticValidation->ResultOffTarget No ResultOnTarget Conclusion: Phenotype is likely ON-TARGET Rescue->ResultOnTarget Yes Rescue->ResultOffTarget No

Caption: Workflow for differentiating on- and off-target effects.

Troubleshooting_Tree Start Unexpected Result Observed CheckCytotoxicity Is there high cytotoxicity? Start->CheckCytotoxicity CytotoxicityYes High Cytotoxicity CheckCytotoxicity->CytotoxicityYes Yes CytotoxicityNo Low/No Cytotoxicity CheckCytotoxicity->CytotoxicityNo No LowerDose Lower this compound concentration CytotoxicityYes->LowerDose CheckSolvent Check solvent toxicity (vehicle control) LowerDose->CheckSolvent RunViabilityAssay Use alternative viability assay (e.g., Trypan Blue, ATP-based) See Protocol 1 CheckSolvent->RunViabilityAssay CheckReproducibility Is the result reproducible? CytotoxicityNo->CheckReproducibility ReproducibilityNo Not Reproducible CheckReproducibility->ReproducibilityNo No ReproducibilityYes Reproducible CheckReproducibility->ReproducibilityYes Yes StandardizeProtocol Standardize cell handling: - Passage number - Seeding density - Reagent prep ReproducibilityNo->StandardizeProtocol CheckCompound Verify compound integrity (age, storage) StandardizeProtocol->CheckCompound ValidateTarget Initiate On/Off-Target Validation Workflow ReproducibilityYes->ValidateTarget

Caption: Decision tree for troubleshooting unexpected results.

Experimental Protocols

Protocol 1: Assessing Cell Viability and Cytotoxicity

This protocol uses the Trypan Blue exclusion assay, which is a direct measure of membrane integrity and is less susceptible to artifacts from metabolic interference than assays like MTT.[12]

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

  • Conical tubes

Procedure:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 24-well) at a density that allows for growth over the treatment period without reaching 100% confluency. Allow cells to adhere and stabilize for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a "vehicle-only" control and an "untreated" control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Suspension cells: Gently resuspend the cells and transfer the contents of each well to a separate microcentrifuge tube.

    • Adherent cells: Aspirate the medium, wash once with PBS, and add Trypsin-EDTA. Incubate until cells detach. Neutralize the trypsin with medium containing serum and transfer the cell suspension to a microcentrifuge tube.

  • Staining:

    • Centrifuge the cell suspension at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 100 µL of PBS.

    • Add 100 µL of 0.4% Trypan Blue stain (a 1:1 dilution). Mix gently and incubate for 1-2 minutes at room temperature.

  • Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of live (unstained, bright) and dead (blue) cells in the four large corner squares.

  • Calculation:

    • Total Cells/mL = Average count per square × Dilution factor × 10^4

    • % Viability = (Number of live cells / Total number of cells) × 100

Protocol 2: On-Target Validation via Rescue Experiment

This is a conceptual protocol that must be adapted to the specific pathway being studied. It assumes this compound is inhibiting a cellular response by blocking a muscarinic receptor that, when activated, leads to the activation of Protein Kinase C (PKC) via the IP3/DAG pathway.

Materials:

  • This compound

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

  • Appropriate assay to measure the downstream endpoint (e.g., qPCR for a target gene, Western blot for a phosphorylated protein).

Procedure:

  • Experimental Groups: Set up the following treatment groups in your cell culture plate:

    • Group A: Untreated (negative control)

    • Group B: Vehicle control

    • Group C: this compound (at a concentration known to cause the phenotype)

    • Group D: PMA (at an optimal concentration to activate the pathway)

    • Group E: this compound + PMA (the "rescue" group)

  • Treatment:

    • For Group E, pre-treat the cells with this compound for a duration sufficient to establish receptor blockade (e.g., 1-2 hours).

    • Add PMA to Group D and Group E. Add corresponding vehicle/media to other wells.

  • Incubation: Incubate for the time required to observe the downstream effect (this could range from minutes to hours).

  • Analysis: Harvest the cells and perform the endpoint assay (e.g., measure gene expression, protein phosphorylation, or another relevant phenotype).

  • Interpretation:

    • If the phenotype observed in Group C (this compound alone) is reversed or partially reversed in Group E (this compound + PMA) to look more like Group D (PMA alone), it suggests the effect of this compound is indeed upstream of PKC activation. This provides strong evidence for an on-target mechanism.

References

Anisodine Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from anisodine in their biochemical assays. This compound, a non-selective muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist, can potentially interfere with a variety of experimental setups.[1][2] This guide offers specific advice on identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

A1: this compound is a naturally occurring tropane alkaloid that functions as an anticholinergic agent by blocking muscarinic acetylcholine receptors.[2] It also exhibits antagonistic activity at α1-adrenergic receptors.[2][3] This dual antagonism means that this compound can interfere with any assay that involves these receptors, their signaling pathways, or related enzymatic activity. For example, it can compete with ligands in receptor binding assays or modulate cellular responses in functional assays, leading to inaccurate results.

Q2: Which types of assays are most susceptible to interference by this compound?

A2: Based on its mechanism of action, this compound is most likely to interfere with the following assays:

  • Receptor Binding Assays: Specifically, competitive binding assays for muscarinic and α1-adrenergic receptors.

  • Functional Assays: Assays that measure downstream signaling of muscarinic and α1-adrenergic receptors, such as calcium influx assays, cAMP assays, and assays measuring smooth muscle contraction.[1][4]

  • Enzyme Assays: Particularly acetylcholinesterase (AChE) assays, where the substrate or detection method may be indirectly affected by the presence of a muscarinic antagonist.

  • Cell Viability and Proliferation Assays: High concentrations of any small molecule can potentially interfere with the chemical reactions of these assays (e.g., MTT, XTT), and this compound's effect on cellular signaling could also impact cell health.

Q3: What are the typical signs of this compound interference in an assay?

A3: Signs of interference can include:

  • Unexpectedly low or high signal in your assay.

  • A shift in the dose-response curve of your compound of interest.

  • High background noise or variability between replicate wells.

  • Results that are inconsistent with previous experiments or published data.

  • In receptor binding assays, a decrease in the binding of your radiolabeled ligand in the presence of this compound.

Q4: How can I confirm that this compound is the cause of the interference?

A4: To confirm interference, you can run several control experiments:

  • Vehicle Control: Run the assay with the vehicle used to dissolve this compound to rule out any effects of the solvent.

  • Compound-Only Control: Run the assay with this compound alone (without your analyte of interest) to see if it directly affects the assay components or readout.

  • Concentration-Response Curve: Generate a concentration-response curve for this compound in your assay to understand the dose at which interference occurs.

  • Use of an Alternative Antagonist: If possible, repeat the experiment with a structurally different muscarinic or adrenergic antagonist to see if a similar effect is observed.

Troubleshooting Guides

Receptor Binding Assays

Issue: Reduced binding of a radioligand to muscarinic or α1-adrenergic receptors in the presence of this compound.

Cause: this compound is a competitive antagonist at these receptors and will compete with your labeled ligand for the binding site.

Troubleshooting Steps:

  • Confirm Competitive Antagonism: Perform a competition binding assay with a range of this compound concentrations to determine its binding affinity (Ki or IC50).

  • Increase Radioligand Concentration: If feasible, increasing the concentration of the radiolabeled ligand can help to outcompete the antagonist. However, be mindful of increasing non-specific binding.

  • Use a Different Radioligand: If available, a radioligand with a higher affinity for the receptor may be less susceptible to competition by this compound.

  • Data Correction: If the binding affinity of this compound is known, its competitive effect can be mathematically corrected for in the data analysis.

Quantitative Data for Anisodamine (a close structural analog of this compound):

Receptor TargetParameterValueSpecies/TissueReference
Muscarinic M1-like (postjunctional)pKB7.86Canine Saphenous Vein[1]
Muscarinic M2-like (prejunctional)pKB7.78Canine Saphenous Vein[1]
α1-Adrenergic (vs. Norepinephrine)pA24.81 ± 0.11Canine Femoral Artery[4]
α1-Adrenergic (vs. Phenylephrine)pA24.86 ± 0.20Canine Femoral Artery[4]

Note: pKB and pA2 are negative logarithms of the antagonist's dissociation constant. Higher values indicate higher affinity. Data for this compound is limited; anisodamine is a closely related compound.

Acetylcholinesterase (AChE) Assays (e.g., Ellman's Method)

Issue: Inaccurate measurement of acetylcholinesterase activity.

Cause: While this compound does not directly inhibit AChE, its anticholinergic properties might indirectly influence the assay, or the compound itself could interfere with the colorimetric detection.

Troubleshooting Steps:

  • This compound-Only Control: Incubate this compound with the assay reagents (including DTNB and acetylthiocholine) in the absence of the enzyme to check for any direct chemical reaction that could alter the absorbance reading.

  • Vary Incubation Times: Assess if pre-incubation of this compound with the enzyme or substrate affects the reaction rate.

  • Use an Alternative Assay Method: If significant interference is observed, consider using an alternative AChE assay with a different detection method (e.g., a fluorescent or chemiluminescent-based assay).

Cell Viability Assays (e.g., MTT, XTT)

Issue: False positive or false negative results in cell viability assays.

Cause:

  • Chemical Interference: this compound may directly react with the tetrazolium salt (MTT, XTT) and reduce it to formazan, leading to a false-positive signal for cell viability.

  • Biological Effects: As a muscarinic and adrenergic antagonist, this compound can alter cell signaling pathways that may influence cell proliferation and metabolic activity, thereby affecting the assay outcome.

Troubleshooting Steps:

  • Cell-Free Control: Add this compound to the assay medium without cells to check for direct reduction of the tetrazolium dye. If a color change occurs, the assay is not suitable for use with this compound in its current format.

  • Use an Alternative Viability Assay: Switch to an assay with a different mechanism, such as a trypan blue exclusion assay (which measures membrane integrity) or a crystal violet assay (which measures cell number).

  • Wash Cells Before Adding Reagent: After treating cells with this compound for the desired time, wash the cells with fresh media before adding the viability assay reagent to remove any residual compound that could interfere with the chemistry of the assay.

Experimental Protocols

Key Experiment 1: Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a subtype-selective or non-selective muscarinic antagonist radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB). The concentration of the radioligand should be at or below its Kd for the receptor.

  • Competition Assay:

    • Set up a series of tubes or a 96-well plate.

    • Add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known muscarinic antagonist like atropine).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Key Experiment 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

Objective: To assess if this compound interferes with the measurement of AChE activity.

Methodology:

  • Reagents:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • Acetylcholinesterase (AChE) enzyme solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • This compound stock solution

  • Assay Procedure (in a 96-well plate):

    • Test Wells: Add phosphate buffer, this compound solution (at various concentrations), and AChE enzyme solution.

    • Control Wells (No this compound): Add phosphate buffer, vehicle, and AChE enzyme solution.

    • Blank Wells (No Enzyme): Add phosphate buffer and this compound solution.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.

  • Data Analysis: Compare the reaction rates in the presence and absence of this compound. A significant change in the rate indicates interference. Also, check the blank wells for any absorbance change, which would suggest a direct reaction between this compound and the assay reagents.

Visualizations

Muscarinic_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound M1_M3_M5 M1, M3, M5 (Gq-coupled) This compound->M1_M3_M5 Blocks M2_M4 M2, M4 (Gi-coupled) This compound->M2_M4 Blocks ACh Acetylcholine (ACh) ACh->M1_M3_M5 Activates ACh->M2_M4 Activates Gq Gq M1_M3_M5->Gq Gi Gi M2_M4->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response2 Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response2 Alpha1_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Alpha1_AR α1-Adrenergic Receptor (Gq-coupled) This compound->Alpha1_AR Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR Activates Gq Gq Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_confirmation Confirmation of Interference cluster_troubleshooting Troubleshooting Strategy start Suspected this compound Interference control_exp Run Control Experiments (Vehicle, Compound-only) start->control_exp is_interference Interference Confirmed? control_exp->is_interference identify_assay Identify Assay Type (Binding, Enzyme, Cell-based) is_interference->identify_assay Yes no_interference No Interference Proceed with experiment is_interference->no_interference No binding_assay Receptor Binding Assay identify_assay->binding_assay enzyme_assay Enzyme Assay identify_assay->enzyme_assay cell_assay Cell-based Assay identify_assay->cell_assay binding_solutions • Adjust ligand concentration • Use alternative ligand • Data correction binding_assay->binding_solutions enzyme_solutions • Run compound-only control • Vary incubation time • Use alternative method enzyme_assay->enzyme_solutions cell_solutions • Run cell-free control • Wash cells before assay • Use alternative assay cell_assay->cell_solutions end Obtain Reliable Data binding_solutions->end enzyme_solutions->end cell_solutions->end

References

Validation & Comparative

Anisodamine Versus Atropine for Myopia Progression Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of myopia worldwide has intensified the search for effective interventions to slow its progression, particularly in children. Among the pharmacological agents investigated, atropine has emerged as a prominent treatment, with a substantial body of evidence supporting its efficacy. Anisodamine, another anticholinergic agent, has also been explored, primarily in China, for its potential in myopia control. This guide provides an objective comparison of anisodamine and atropine for myopia progression control, presenting available experimental data, detailing methodologies of key studies, and illustrating relevant signaling pathways.

Mechanism of Action

Both atropine and anisodamine are non-selective muscarinic acetylcholine receptor (mAChR) antagonists. Their therapeutic effect in myopia control is believed to stem from their influence on the retina, choroid, and sclera, rather than solely their cycloplegic effects on accommodation.

Atropine: The precise mechanism of atropine in myopia control is not fully elucidated but is thought to be multifactorial.[1][2] It is hypothesized to act on mAChRs in the retina, potentially modulating dopamine release, which is a known inhibitor of eye growth.[1] Furthermore, atropine may influence the sclera by inhibiting glycosaminoglycan synthesis and scleral fibroblast proliferation, thereby preventing the scleral thinning and axial elongation characteristic of myopia.[1][3] Recent studies also suggest that atropine can improve choroidal microcirculation and reduce scleral hypoxia, which are implicated in myopia development.[3][4]

Anisodamine: Anisodamine is also a mAChR antagonist.[5] Additionally, it has been identified as an α1 adrenergic receptor antagonist.[5] Its mechanism in myopia control is less understood than that of atropine. One study suggests that anisodamine may increase blood flow to the retina and choroid, which could have a protective effect against myopia progression.[6] Like atropine, its anticholinergic properties are presumed to play a role in modulating signaling pathways within the retina and sclera that govern eye growth.

Signaling Pathways

The signaling pathways involved in myopia are complex and involve communication from the retina to the sclera. Both atropine and anisodamine are thought to intervene in these pathways primarily through their interaction with muscarinic receptors.

Myopia Control Signaling Pathway cluster_Retina Retina cluster_Sclera Sclera Visual Stimuli Visual Stimuli mAChRs_Retina Muscarinic Receptors Visual Stimuli->mAChRs_Retina Dopamine Release Dopamine Release Scleral Remodeling Scleral Remodeling Dopamine Release->Scleral Remodeling Inhibits mAChRs_Retina->Dopamine Release Modulates Axial Elongation Axial Elongation Scleral Remodeling->Axial Elongation Myopia Progression Myopia Progression Axial Elongation->Myopia Progression mAChRs_Sclera Muscarinic Receptors mAChRs_Sclera->Scleral Remodeling Influences Atropine/Anisodamine Atropine/Anisodamine Atropine/Anisodamine->mAChRs_Retina Antagonist Atropine/Anisodamine->mAChRs_Sclera Antagonist

Figure 1: Simplified signaling pathway for myopia control by atropine and anisodamine.

Experimental Data: Efficacy in Myopia Progression Control

Direct head-to-head clinical trials comparing anisodamine and atropine for myopia progression are scarce. The available data is largely from separate studies with differing methodologies.

Table 1: Change in Spherical Equivalent Refraction (SER) (Diopters/Year)

TreatmentConcentrationStudy PopulationDurationMean Annual SER Change (D)Control/Placebo Group SER Change (D)
Atropine 1%Myopic Children2 years-0.50[5]-0.93[5]
Atropine 0.5%Myopic Children5 years-1.98[7]-
Atropine 0.1%Myopic Children5 years-1.83[7]-
Atropine 0.05%Myopic Children2 years-0.55 (vs placebo)[8]-
Atropine 0.025%Myopic Children2 years-0.30 (vs placebo)[8]-
Atropine 0.01%Myopic Children5 years-1.38[7]-
Atropine 0.01%Myopic Children2 years-0.27 (vs placebo)[8]-0.81[9]
Atropine 0.01%Myopic Children (US)2 years-0.82[10]-0.80[10]
Racemic Anisodamine + DIMS lenses -Myopic Adolescents1 year-0.31 (vs DIMS alone)[7]-
Racemic Anisodamine + OK lenses -Myopic Adolescents1 year-0.11 (vs OK alone)[7]-

Table 2: Change in Axial Length (AL) (mm/Year)

TreatmentConcentrationStudy PopulationDurationMean Annual AL Change (mm)Control/Placebo Group AL Change (mm)
Atropine 1%Myopic Children2 yearsNot significantly different from control after 2 years[5]0.45[5]
Atropine 0.5%Myopic Children5 years0.87[7]-
Atropine 0.1%Myopic Children5 years0.85[7]-
Atropine 0.05%Myopic Children1 year0.20[6]0.41[6]
Atropine 0.025%Myopic Children1 year0.29[6]0.41[6]
Atropine 0.01%Myopic Children5 years0.75[7]-
Atropine 0.01%Myopic Children1 year0.36[6]0.41[6]
Atropine 0.01%Myopic Children (US)2 yearsNo significant difference from placebo[10]-
Racemic Anisodamine + DIMS lenses -Myopic Adolescents1 year0.31[7]-
Racemic Anisodamine + OK lenses -Myopic Adolescents1 year0.11[7]-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data.

Atropine Treatment for Myopia (ATOM) Studies (Representative Atropine Trials)

  • Study Design: Randomized, double-masked clinical trials.

  • Participants: Children aged 6-12 years with myopia of at least -1.0 D.

  • Intervention: Daily instillation of atropine eye drops at varying concentrations (e.g., 0.01%, 0.1%, 0.5%) or placebo.

  • Primary Outcome Measures: Change in spherical equivalent refraction (measured by cycloplegic autorefraction) and change in axial length (measured by optical biometry).

  • Follow-up: Typically 2-5 years.

ATOM_Study_Workflow Screening Participant Screening (Myopic Children) Randomization Randomization Screening->Randomization Group_A Atropine Group (e.g., 0.01%, 0.1%, 0.5%) Randomization->Group_A Group_B Placebo Group Randomization->Group_B Treatment Daily Eye Drops (2-5 Years) Group_A->Treatment Group_B->Treatment Follow_up Regular Follow-up (SER and AL measurements) Treatment->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

Figure 2: General experimental workflow for atropine clinical trials.

Racemic Anisodamine in Combination with Optical Methods Study

  • Study Design: A study evaluating different myopia correction methods.

  • Participants: 145 myopic adolescents aged 8 to 15 years.

  • Intervention Groups:

    • Group A: Defocus Incorporated Multiple Segments (DIMS) spectacle lenses alone.

    • Group B: Orthokeratology (OK) lenses alone.

    • Group C: DIMS spectacle lenses combined with racemic anisodamine eye drops.

    • Group D: OK lenses combined with racemic anisodamine eye drops.

  • Primary Outcome Measures: Axial length and spherical equivalent refraction (SER) measured at baseline and at the 12-month follow-up.

Adverse Effects

The side effect profile is a critical consideration in the long-term management of childhood myopia.

Atropine: The most common side effects of atropine are dose-dependent and include photophobia (light sensitivity) due to mydriasis (pupil dilation) and blurred near vision due to cycloplegia.[11][12] Lower concentrations, such as 0.01%, are associated with minimal side effects.[11][12] Systemic side effects are rare with topical administration but can include dry mouth, flushing, and tachycardia.[13]

Anisodamine: Data on the side effects of topical anisodamine for myopia control is limited. One study comparing 5 g/L raceanisodamine eye drops to 10 g/L atropine sulfate eye gel for adolescent pseudomyopia found that the incidence of adverse reactions in the anisodamine group was significantly lower than in the atropine group. However, specific adverse events were not detailed.

Table 3: Comparison of Reported Adverse Effects

Adverse EffectAtropineAnisodamine
Ocular
PhotophobiaCommon, dose-dependent[11][12]Less data available, potentially lower than higher concentration atropine
Blurred Near VisionCommon, dose-dependent[11][12]Less data available
Allergic ReactionPossible[13]Data not available
Systemic (Rare)
Dry MouthPossible[13]Data not available
FlushingPossible[13]Data not available
TachycardiaPossible[13]Data not available

Discussion and Future Directions

Atropine, particularly at low concentrations, is currently the most evidence-based pharmacological treatment for myopia progression control. A dose-dependent effect has been observed, with higher concentrations showing greater efficacy but also more significant side effects.[8][9][14] The optimal concentration that balances efficacy and tolerability is still under investigation, with some studies suggesting 0.05% may be more effective than 0.01%.[8][15] However, recent studies in the US have shown conflicting results for the efficacy of 0.01% atropine, highlighting the need for further research in diverse populations.[10]

Anisodamine shows promise as a potential alternative or adjunctive therapy for myopia control. The limited available data suggests it may enhance the effects of optical interventions and potentially have a more favorable side effect profile than higher concentrations of atropine. However, the lack of robust, large-scale, head-to-head comparative clinical trials is a significant limitation.

Future research should focus on:

  • Conducting well-designed, randomized controlled trials directly comparing the efficacy and safety of various concentrations of anisodamine and atropine.

  • Investigating the long-term safety and efficacy of anisodamine for myopia control.

  • Elucidating the precise molecular mechanisms and signaling pathways through which both drugs exert their effects on the eye.

References

Validating the Neuroprotective Effects of Anisodine in Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anisodine, a tropane alkaloid, has demonstrated significant promise as a neuroprotective agent in the context of ischemic stroke. This guide provides a comprehensive comparison of this compound's performance against other neuroprotective alternatives, supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Performance Comparison of Neuroprotective Agents

The following tables summarize the quantitative data on the efficacy of this compound and other neuroprotective agents in stroke models.

Table 1: Clinical Efficacy of this compound Hydrobromide (Ani) in Acute Ischemic Stroke (AIS)

Outcome MeasureThis compound Hydrobromide + Conventional Therapy vs. Conventional Therapy AloneReference
National Institutes of Health Stroke Scale (NIHSS) Score Mean Difference = -1.53 (95% CI: -1.94 to -1.12), p < 0.00001[1]
Modified Rankin Scale (mRS) Score Mean Difference = -0.89 (95% CI: -0.97 to -0.81), p < 0.00001[1]
Barthel Index Mean Difference = 10.65 (95% CI: 4.30 to 17.00), p = 0.001[1]
Clinical Efficacy Rate Risk Ratio = 1.2 (95% CI: 1.08 to 1.34), p = 0.001[1]
Adverse Events No significant difference between groups[1]

Data from a meta-analysis of 11 randomized controlled trials involving 1,337 patients with AIS.[1]

Table 2: Preclinical Efficacy of this compound and Comparative Agents in Rodent Stroke Models

AgentAnimal ModelKey Efficacy MetricsReference
This compound Rat (MCAO)Reduced cerebral infarction area, improved neurological scores.
DL-3-n-butylphthalide (NBP) Mouse (t-MCAO/R)Reduced infarct volume, cerebral edema, and neurological deficits.[2]
Edaravone Animal Models (Focal Ischemia)Improved functional outcome by 30.3% and structural outcome by 25.5%.[3][4][5][6]
Citicoline Animal Models (Ischemic Stroke)Reduced infarct volume by 27.8%, improved neurological deficit by 20.2%.[7]

Table 3: Head-to-Head Preclinical Comparison of NAD+ and NBP in a Mouse Stroke Model

Outcome Measure (24h post-reperfusion)NBP (30 mg/kg)NAD+ (50 mg/kg)VehicleReference
Cerebral Infarct Volume (%) Significantly reduced vs. vehicleSignificantly reduced vs. vehicle (similar to NBP)-[2]
Neurological Score Significantly improved vs. vehicleSignificantly improved vs. vehicle (similar to NBP)-[2]
Cerebral Water Content (%) Significantly reduced vs. vehicleSignificantly reduced vs. vehicle (similar to NBP)-[2]

This study provides a direct comparison of two neuroprotective agents, highlighting their similar efficacy in a preclinical model.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's neuroprotective effects are provided below.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human ischemic stroke.

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used. Male animals are often preferred as estrogen in females can have neuroprotective effects.

  • Animals are fasted overnight with free access to water before surgery.

  • Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

2. Surgical Procedure (Intraluminal Suture Method):

  • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is ligated and dissected.

  • A 4-0 monofilament nylon suture with a blunted and silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • The duration of occlusion is typically 60-120 minutes for transient MCAO, after which the suture is withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.

3. Drug Administration:

  • This compound hydrobromide can be administered intravenously or intraperitoneally at varying doses depending on the study design.

4. Assessment of Neurological Deficit:

  • Neurological function is assessed at various time points post-MCAO using standardized scoring systems. Common scoring systems include:

    • Bederson Score: A simple scale (0-3 or 0-5) that evaluates forelimb flexion and circling behavior.[8][9]

    • Modified Neurological Severity Score (mNSS): A more comprehensive scale (0-18) that assesses motor, sensory, balance, and reflex functions.[8]

    • Garcia Scale: A scoring system (3-18) that evaluates spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation.[8]

5. Histological and Molecular Analysis:

  • Infarct Volume Measurement: 24 hours post-MCAO, brains are harvested and sectioned. Coronal slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[10]

  • Histopathology: Brain sections can be stained with Hematoxylin and Eosin (H&E) to assess neuronal damage or with specific markers for immunohistochemistry (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia).[11]

  • Molecular Analysis: Brain tissue from the ischemic penumbra and core can be collected for analysis of gene and protein expression using techniques like qPCR, Western blotting, and ELISA to investigate underlying molecular mechanisms.[12][13]

Visualizing the Evidence: Diagrams and Pathways

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in this compound's neuroprotective action and a typical experimental workflow.

experimental_workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_assessment Outcome Assessment animal_selection Rodent Selection (Rat or Mouse) anesthesia Anesthesia (Isoflurane) animal_selection->anesthesia mcao MCAO Surgery (Intraluminal Suture) anesthesia->mcao reperfusion Reperfusion (Suture Withdrawal) mcao->reperfusion drug_admin This compound Administration reperfusion->drug_admin neuro_scoring Neurological Scoring (Bederson, mNSS) drug_admin->neuro_scoring histology Histological Analysis (TTC, H&E, IHC) neuro_scoring->histology molecular Molecular Analysis (qPCR, Western Blot) histology->molecular

Fig. 1: Experimental workflow for MCAO stroke model.

anisodine_pathways cluster_stimulus Ischemic Stroke cluster_drug Intervention cluster_pathways Signaling Pathways cluster_effects Neuroprotective Effects cluster_outcome Functional Outcome stroke Ischemia/Reperfusion Injury This compound This compound notch ↑ Notch Signaling This compound->notch erk ↑ ERK1/2 Pathway This compound->erk akt ↑ Akt/GSK-3β Pathway This compound->akt machr Muscarinic Receptor Antagonism This compound->machr neurogenesis ↑ Neurogenesis & Angiogenesis notch->neurogenesis apoptosis ↓ Neuronal Apoptosis erk->apoptosis akt->apoptosis blood_flow ↑ Cerebral Blood Flow machr->blood_flow neuro_outcome Improved Neurological Function apoptosis->neuro_outcome inflammation ↓ Inflammation inflammation->neuro_outcome oxidation ↓ Oxidative Stress oxidation->neuro_outcome neurogenesis->neuro_outcome blood_flow->neuro_outcome

Fig. 2: this compound's neuroprotective signaling pathways.

References

A Comparative Guide to Analytical Methods for Anisodine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the detection and quantification of Anisodine, a tropane alkaloid found in certain plants of the Solanaceae family. The information is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical techniques for this compound. The guide covers High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), summarizing their performance, experimental protocols, and validation parameters.

Introduction to this compound Analysis

This compound is a significant compound used in traditional medicine and of interest in modern pharmacology. Accurate and precise measurement of this compound in various matrices, including plant materials and biological samples, is crucial for quality control, pharmacokinetic studies, and metabolic research. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on the most commonly employed chromatographic techniques for this compound analysis.

Quantitative Performance Comparison

The cross-validation of analytical methods involves comparing key performance indicators to determine the most suitable technique for a specific application. While direct comparative studies for all this compound detection methods are limited, the following table summarizes typical performance data extracted from various studies on this compound and related tropane alkaloids.

Parameter LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) HPLC-UV (High-Performance Liquid Chromatography-UV) GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation by liquid chromatography followed by highly selective mass-based detection.Separation by liquid chromatography followed by detection using UV-Vis absorption.Separation of volatile compounds followed by mass-based detection.
Selectivity Very High (due to MS/MS fragmentation).Moderate to High (dependent on chromatographic resolution).High (dependent on chromatographic resolution and mass spectra).
Sensitivity Very High. Limit of Detection (LOD) can be lower than 6 ng/mL for related compounds.[1]Moderate.High.
Typical Application Quantification in complex biological matrices (plasma, urine, feces), metabolite identification.[1][2][3]Quantitative analysis of marker compounds in plant extracts and formulations.[4]Analysis of volatile and thermally stable compounds.[5]
Recovery Good (e.g., ~77% at 20 ng/mL for related compounds).[1]Method dependent, generally good with proper extraction.Method dependent.
Key Advantages Excellent sensitivity and specificity, suitable for metabolite profiling.[2]Robust, widely available, cost-effective.[4]High resolution for complex mixtures.[5]
Limitations Higher equipment cost, potential for matrix effects.Lower sensitivity compared to MS, potential for interference from co-eluting compounds.Requires derivatization for non-volatile compounds like this compound, risk of thermal degradation.[5]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for the LC-MS/MS and HPLC analysis of this compound.

LC-MS/MS Method for this compound in Biological Samples

This protocol is a composite based on methods for analyzing this compound and its metabolites in rat urine, plasma, and feces.[1][2][3]

a. Sample Preparation (from Rat Urine)

  • Extraction : Utilize various techniques such as free fraction, acid hydrolysis, and enzyme hydrolysis to extract this compound and its metabolites.[1]

  • Protein Precipitation (for Plasma) : Add methanol to plasma samples to precipitate proteins.[2]

  • Liquid-Liquid Extraction (for Feces) : Soak fecal samples in water, then extract with ethyl acetate.[3]

  • Final Preparation : After extraction, inject the pretreated samples into the LC-MS/MS system.

b. Chromatographic Conditions

  • Column : Reversed-phase C18 column.[1]

  • Mobile Phase : Methanol / 0.01% triethylamine solution (pH adjusted to 3.5 with formic acid) in a 60:40 (v/v) ratio.[1][3]

  • Flow Rate : 0.2 mL/min.[1]

  • Injection Volume : Not specified, typically 5-20 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode : Electrospray Ionization (ESI), positive mode.[1]

  • Detection : Tandem Mass Spectrometry (MS/MS).[1]

  • Parent Ion (this compound) : m/z 306 (protonated molecular ion).[1]

  • Product Ions : Fragmentation of the parent ion leads to product ions at m/z 288, 276, 140, 122, and 91.[1]

  • Analysis Mode : Full scan MSn for structural elucidation of metabolites.[1][2][3]

HPLC Method for this compound in Plant Material

This protocol is based on the quantitative analysis of tropane alkaloids in Anisodus tanguticus.[4]

a. Sample Preparation

  • Sample Collection : Collect and air-dry plant material (e.g., roots, aerial parts). Grind the dried samples before analysis.[4]

  • Extraction : Weigh 0.2g of sample and extract with 8mL of methanol (containing 2% formic acid) and 2mL of water (containing 2% formic acid).[4]

  • Sonication : Sonicate the mixture for 30 minutes at room temperature.[4]

  • Centrifugation & Filtration : Centrifuge the suspension for 10 minutes, then filter the supernatant through a 0.22 μm membrane filter before HPLC analysis.[4]

b. Chromatographic Conditions

  • Technique : Ultra-Performance Liquid Chromatography (UPLC) is mentioned, which is a high-pressure version of HPLC.[4]

  • Column : Specifics not detailed in the abstract, but typically a C18 column is used for tropane alkaloids.

  • Mobile Phase : Details not provided in the abstract, but often involves acetonitrile and a buffered aqueous phase.

  • Detection : UV detection is common for HPLC, though the study cited used mass spectrometry for qualitative analysis.[4]

Visualization of Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two different analytical methods for this compound detection.

G cluster_prep Method Development & Validation cluster_a Method A (e.g., HPLC-UV) cluster_b Method B (e.g., LC-MS/MS) A_Prep Sample Preparation A_Acq Data Acquisition A_Prep->A_Acq A_Val Validation (Linearity, Accuracy, Precision, LOD, LOQ) A_Acq->A_Val Compare Comparative Analysis of Performance Metrics A_Val->Compare B_Prep Sample Preparation B_Acq Data Acquisition B_Prep->B_Acq B_Val Validation (Linearity, Accuracy, Precision, LOD, LOQ) B_Acq->B_Val B_Val->Compare Start Define Analytical Requirements (Sensitivity, Matrix, Throughput) Start->A_Prep Start->B_Prep End Select Optimal Method for Intended Application Compare->End

Caption: Workflow for cross-validation of two analytical methods.

References

Comparative Efficacy of Anisodine and Other M1 Muscarinic Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to M1 Muscarinic Receptor Antagonism

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for therapeutic intervention in a variety of neurological disorders. Antagonists of the M1 receptor are of significant interest for their potential to modulate cholinergic signaling pathways implicated in these conditions. Anisodine, a tropane alkaloid, is recognized as a non-selective muscarinic antagonist with a broad range of physiological effects.[1][2] Its therapeutic applications have been explored in conditions such as cerebral ischemia, where it has been shown to reduce the exacerbated expression of M1, M2, M4, and M5 receptors.[3][4]

Quantitative Comparison of M1 Receptor Antagonists

To provide a clear comparison of the efficacy of various M1 antagonists, the following tables summarize their binding affinities (Ki) and functional potencies (IC50) as reported in the literature. These values are crucial indicators of a compound's potency and selectivity.

Table 1: M1 Receptor Binding Affinities (Ki) of Selected Antagonists

CompoundM1 Receptor Ki (nM)Species/SystemReference
Pirenzepine27Calf Brain Cortex[5]
Atropine0.25 - 1.27Human (cloned), CHO cells[6]
Scopolamine55.3 (IC50)Not Specified
Biperiden0.48Human (cloned), CHO cells
Trihexyphenidyl3.7 - 14Rat Cortical Membranes

Note: Lower Ki values indicate higher binding affinity.

Table 2: M1 Receptor Functional Antagonism (IC50) of Selected Antagonists

CompoundM1 Receptor IC50 (nM)Assay TypeReference
Atropine2.22Calcium Mobilization[6]

Note: Lower IC50 values indicate greater potency in inhibiting receptor function.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the binding affinity (Ki) of a competing non-labeled compound.

Principle: A radiolabeled ligand with known high affinity for the M1 receptor (e.g., [3H]N-methylscopolamine) is incubated with a preparation of cells or membranes expressing the M1 receptor. The binding of the radioligand is then competed with increasing concentrations of the test compound (e.g., this compound or other antagonists). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.[6]

Materials:

  • Cell membranes expressing the M1 muscarinic receptor

  • Radioligand (e.g., [3H]N-methylscopolamine)

  • Test compounds (this compound and other antagonists)

  • Assay buffer (e.g., PBS pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 154 mM NaCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a dilution of the cell membranes in the assay buffer.

  • Incubation: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known antagonist (e.g., atropine) is used.

  • Initiation of Reaction: Add the diluted membranes to each well to start the binding reaction.

  • Equilibration: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 120 minutes at 27°C).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to inhibit the intracellular signaling cascade initiated by an agonist.

Objective: To determine the potency (IC50) of an antagonist in inhibiting agonist-induced calcium mobilization.

Principle: The M1 receptor is a Gq-coupled receptor. Its activation by an agonist (e.g., carbachol) leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced calcium release in a concentration-dependent manner.

Materials:

  • Cells stably expressing the M1 muscarinic receptor (e.g., CHO-M1 cells)

  • Cell culture medium

  • M1 receptor agonist (e.g., carbachol)

  • Test compounds (this compound and other antagonists)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the M1-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

  • Compound Addition: Add varying concentrations of the antagonist (test compound) to the wells.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, add a fixed concentration of the M1 agonist (typically the EC80 concentration to ensure a robust signal) to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence response corresponds to the maximum intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the antagonist concentration. The IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist response, is determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

M1_Signaling_Pathway cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Cytosol Ca2+ ER->Ca_Cytosol Releases Ca_ER Ca2+ Ca_Cytosol->Cellular_Response Activates Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1R Activates Antagonist This compound / Other M1 Antagonists Antagonist->M1R Blocks

Caption: M1 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes M1 Receptor Membranes Incubation Incubate Membranes, Radioligand & Antagonist Membranes->Incubation Radioligand [3H]-Radioligand Radioligand->Incubation Antagonist Test Antagonist Antagonist->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis Calcium_Mobilization_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cells Plate M1-Expressing Cells Dye Load Cells with Calcium-Sensitive Dye Cells->Dye Add_Antagonist Add Test Antagonist Dye->Add_Antagonist Add_Agonist Add M1 Agonist Add_Antagonist->Add_Agonist Measure_Fluorescence Measure Fluorescence Change Add_Agonist->Measure_Fluorescence Analysis Calculate IC50 Measure_Fluorescence->Analysis

References

A Comparative Analysis of the Safety and Toxicity Profiles of Anisodine and Other Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of anisodine, a tropane alkaloid used in China for treating acute circulatory shock, with other well-known tropane alkaloids: atropine, scopolamine, and hyoscyamine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective data, detailed experimental methodologies, and visual representations of key biological pathways.

Executive Summary

Tropane alkaloids are a class of naturally occurring compounds known for their anticholinergic properties, acting as competitive antagonists at muscarinic acetylcholine receptors. While they share a common mechanism of action, their safety and toxicity profiles can vary significantly. This guide delves into the quantitative toxicological data, receptor binding affinities, and observed adverse effects of this compound, atropine, scopolamine, and hyoscyamine to provide a clear comparative overview. This compound, in addition to its muscarinic receptor antagonism, also exhibits activity at α1-adrenergic receptors, a feature that distinguishes it from the other tropane alkaloids discussed and may contribute to its unique pharmacological profile.

Data Presentation

Acute Toxicity: LD50 Values

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table summarizes the available LD50 data for the compared tropane alkaloids in various animal models and routes of administration. A lower LD50 value indicates higher toxicity.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound MouseIntraperitoneal> 1000
DogIntravenousNo mortality at 6.4 mg/kg (highest dose tested)
Atropine RatOral500
MouseOral75
RatIntraperitoneal280
RatSubcutaneous250
Scopolamine RatOral1270
MouseOral1880
RatSubcutaneous296
MouseSubcutaneous1650
Hyoscyamine RatOral375
MouseIntraperitoneal95 (for (-)-hyoscyamine)

Note: Data for this compound's LD50 is limited. The provided information is based on available studies.

Receptor Binding Affinity

The affinity of a drug for its receptor is a key determinant of its potency. The following table presents the inhibitory constant (Ki) values for each tropane alkaloid at the five muscarinic acetylcholine receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Other Receptor Affinities
This compound Antagonist; specific Ki values not readily available.Antagonist; specific Ki values not readily available.Antagonist; specific Ki values not readily available.Antagonist; specific Ki values not readily available.Antagonist; specific Ki values not readily available.α1-adrenergic receptor antagonist
Atropine 1.27 - 2.223.24 - 4.322.21 - 4.160.77 - 2.382.84 - 3.39
Scopolamine 0.835.30.340.380.34
Hyoscyamine Non-selective antagonist; approximately twice the potency of atropine.Non-selective antagonist; approximately twice the potency of atropine.Non-selective antagonist; approximately twice the potency of atropine.Non-selective antagonist; approximately twice the potency of atropine.Non-selective antagonist; approximately twice the potency of atropine.

Note: Anisodamine, a closely related compound to this compound, has been shown to be a non-selective muscarinic antagonist with a lower affinity than atropine for M1 and M2 receptors.

Adverse Effects Profile

The clinical use of tropane alkaloids is often limited by their adverse effects, which are primarily extensions of their anticholinergic activity.

CompoundCommon Adverse EffectsSerious Adverse Effects
This compound Dry mouth, blurred vision, dizziness, constipation, facial flushing.Tachycardia, urinary retention, confusion (particularly in the elderly).
Atropine Dry mouth, blurred vision, photophobia, tachycardia, difficulty urinating, constipation.Hallucinations, delirium, coma, severe tachycardia, respiratory depression.
Scopolamine Drowsiness, dizziness, dry mouth, blurred vision.Confusion, agitation, hallucinations, paradoxical excitement.
Hyoscyamine Dry mouth, blurred vision, dizziness, drowsiness, constipation, urinary retention.Tachycardia, confusion, hallucinations, delirium.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) in Rodents

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice) of a single sex are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Housing and Fasting: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles. Food is withheld for a specified period (e.g., 16-24 hours) before dosing, while water is provided ad libitum.

  • Dose Preparation and Administration: The test substance is dissolved or suspended in a suitable vehicle (e.g., distilled water, saline). A range of doses is prepared. A single dose is administered to each animal via oral gavage. The volume administered is typically kept constant across all dose groups.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after dosing and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value is then calculated using a validated statistical method, such as the Probit analysis or the Up-and-Down Procedure.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period to identify any treatment-related macroscopic abnormalities.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for specific muscarinic receptor subtypes.

Methodology:

  • Receptor Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared. This is often achieved by homogenizing tissues known to be rich in a particular receptor subtype or by using cell lines genetically engineered to express a single subtype.

  • Radioligand Selection: A radiolabeled ligand with high affinity and specificity for muscarinic receptors (e.g., [3H]N-methylscopolamine, [3H]QNB) is used.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined by including a high concentration of a known muscarinic antagonist (e.g., atropine) in a parallel set of incubations.

  • Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Muscarinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by muscarinic acetylcholine receptors. Tropane alkaloids act as competitive antagonists, blocking the binding of acetylcholine (ACh) to these receptors and thereby inhibiting these downstream effects.

Muscarinic_Signaling cluster_receptor Muscarinic Acetylcholine Receptors cluster_gprotein G Proteins cluster_effector Effectors & Second Messengers cluster_response Cellular Responses M1, M3, M5 M1, M3, M5 Gq_11 Gq/11 M1, M3, M5->Gq_11 Activates M2, M4 M2, M4 Gi_o Gi/o M2, M4->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Stimulates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Reduces Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Inhibition_of_Neurotransmission Inhibition of Neurotransmission cAMP->Inhibition_of_Neurotransmission Decreased_Heart_Rate Decreased Heart Rate cAMP->Decreased_Heart_Rate Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2->Smooth_Muscle_Contraction Glandular_Secretion Glandular Secretion PKC->Glandular_Secretion ACh Acetylcholine (ACh) ACh->M1, M3, M5 Binds to ACh->M2, M4 Binds to Tropane_Alkaloids Tropane Alkaloids (this compound, Atropine, etc.) Tropane_Alkaloids->M1, M3, M5 Blocks Tropane_Alkaloids->M2, M4 Blocks

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Acute Toxicity (LD50) Determination

The following diagram outlines the typical workflow for an acute oral toxicity study in rodents to determine the LD50 value.

LD50_Workflow start Start: Animal Acclimatization (≥ 1 week) fasting Fasting Period (e.g., 16-24 hours) start->fasting dosing Single Oral Gavage Administration of Test Substance fasting->dosing observation_short Short-term Observation (First 24 hours for mortality and clinical signs) dosing->observation_short observation_long Long-term Observation (Daily for 14 days for delayed toxicity and mortality) observation_short->observation_long data_analysis Data Collection & Analysis (Mortality, clinical signs) observation_long->data_analysis ld50_calc LD50 Calculation (e.g., Probit Analysis) data_analysis->ld50_calc necropsy Gross Necropsy (All animals) ld50_calc->necropsy end End of Study necropsy->end

Caption: Workflow for LD50 determination.

Conclusion

This comparative guide highlights the similarities and differences in the safety and toxicity profiles of this compound and other common tropane alkaloids. While all are muscarinic antagonists, their potencies, receptor subtype selectivities, and additional receptor interactions lead to distinct toxicological profiles. This compound's additional α1-adrenergic antagonism may contribute to its clinical efficacy in circulatory shock but also warrants consideration in its overall safety assessment. The provided data and experimental protocols offer a foundation for further research and development in this class of compounds.

Unveiling the Anti-Inflammatory Potential of Anisodine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Anisodine against established agents, supported by experimental data and detailed methodologies.

This compound, a tropane alkaloid derived from the plant Anisodus tanguticus, has demonstrated notable anti-inflammatory effects, primarily through its role as a muscarinic acetylcholine receptor antagonist. Its mechanism of action is intricately linked to the cholinergic anti-inflammatory pathway, a crucial neuro-immune regulatory axis. This guide delves into the experimental validation of this compound's anti-inflammatory properties, offering a comparative perspective with commonly used anti-inflammatory drugs.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Time Post-Carrageenan (hours)Edema Inhibition (%)
This compound Data not available-Data not available
Indomethacin 54~50-60%[1]
Control (Carrageenan) -40%

Note: The data for Indomethacin is representative of typical results in this model and is included for comparative context. Specific values can vary between studies.

In Vitro Anti-Inflammatory Activity: Cytokine Inhibition in Macrophages

The anti-inflammatory effects of this compound are further substantiated by its ability to suppress the production of pro-inflammatory cytokines in vitro. Lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, are a widely used model to study the inflammatory response. This compound has been shown to reduce the secretion of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

One study demonstrated that in a model of sepsis in rats, Anisodamine hydrobromide at a dose of 5.4 mg/kg was more effective at reducing plasma levels of TNF-α and IL-6 compared to atropine at the same dosage.[2] However, direct quantitative comparisons in the form of IC50 values against corticosteroids like Dexamethasone in LPS-stimulated macrophages are not available in the reviewed literature.

Table 2: Comparison of Pro-Inflammatory Cytokine Inhibition in LPS-Stimulated Macrophages

CompoundCell LineCytokineIC50 / % Inhibition
This compound Data not availableTNF-αData not available
IL-6Data not available
Dexamethasone RAW 264.7TNF-αSignificant inhibition at 1µM[3][4]
C2C12 myoblastsIL-6Significant inhibition at 1µM[5][6]
Anisodamine HBr (in vivo) Septic RatsPlasma TNF-αMore effective than atropine (5.4 mg/kg)[2]
Plasma IL-6More effective than atropine (5.4 mg/kg)[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The provided data for Dexamethasone demonstrates its potent inhibitory activity and serves as a benchmark.

Signaling Pathways and Experimental Workflows

This compound's anti-inflammatory effects are mediated through the cholinergic anti-inflammatory pathway. This involves the inhibition of the pro-inflammatory transcription factor NF-κB. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating anti-inflammatory drugs.

Cholinergic_Anti_Inflammatory_Pathway cluster_1 Neurotransmitter Release cluster_2 Macrophage Vagus_Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases alpha7nAChR α7 Nicotinic ACh Receptor ACh->alpha7nAChR binds to mAChR Muscarinic ACh Receptor ACh->mAChR NFkB_Inhibition Inhibition of NF-κB Activation alpha7nAChR->NFkB_Inhibition Cytokine_Reduction Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Reduction This compound This compound This compound->mAChR antagonizes

This compound's role in the cholinergic anti-inflammatory pathway.

Experimental_Workflow cluster_InVivo In Vivo: Carrageenan-Induced Paw Edema cluster_InVitro In Vitro: LPS-Stimulated Macrophages Animal_Grouping Animal Grouping (Control, this compound, Standard Drug) Drug_Admin Drug Administration Animal_Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection into Paw Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis_Vivo Calculate % Edema Inhibition Paw_Volume_Measurement->Data_Analysis_Vivo Cell_Culture Culture Macrophages (e.g., RAW 264.7) Drug_Treatment Pre-treat with this compound or Standard Drug Cell_Culture->Drug_Treatment LPS_Stimulation Stimulate with LPS Drug_Treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection Cytokine_Quantification Measure Cytokines (ELISA) Supernatant_Collection->Cytokine_Quantification Data_Analysis_Vitro Calculate % Inhibition or IC50 Cytokine_Quantification->Data_Analysis_Vitro

References

Comparative study of Anisodine's effects on different muscarinic receptor subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy and Selectivity

Anisodine hydrobromide is known to act as an anticholinergic agent by blocking muscarinic acetylcholine receptors.[2] Studies on the related compound, anisodamine, have demonstrated its non-selective antagonist activity at muscarinic receptors. One study determined the affinity of anisodamine for prejunctional M2-like and postjunctional M1-like muscarinic receptors in isolated canine saphenous veins, yielding comparable pKB values of 7.78 and 7.86, respectively, indicating a lack of selectivity between these functionally defined subtypes.[2]

Qualitative studies on this compound hydrobromide have shown that it can modulate the expression of multiple muscarinic receptor subtypes. In a study related to cerebral ischemia, this compound hydrobromide was found to reduce the exacerbated expression of M1, M2, M4, and M5 receptors in brain tissues.[3][4] This suggests that this compound interacts with these receptor subtypes, though it does not provide specific binding affinities or functional potencies.

Due to the absence of specific binding affinity (Ki) or functional potency (EC50/IC50) data for this compound across the five human muscarinic receptor subtypes, a detailed quantitative comparison table cannot be provided at this time. The available data for the related compound, anisodamine, is presented below as an estimation of this compound's potential profile.

Table 1: Antagonist Affinity of Anisodamine at Functionally Defined Muscarinic Receptor Subtypes

Receptor Subtype (Functionally Defined)pKBReference
Prejunctional M2-like7.78[2]
Postjunctional M1-like7.86[2]

Experimental Protocols

To determine the binding affinity and functional potency of a compound like this compound at each muscarinic receptor subtype, standardized experimental protocols are employed. These typically involve radioligand binding assays and in vitro functional assays using cell lines stably expressing each of the human M1-M5 receptor subtypes.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from the muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radiolabeled muscarinic antagonist, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound hydrobromide.

  • Assay buffer (e.g., phosphate-buffered saline, PBS).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of this compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Mobilization Assay for Determining Functional Potency (IC50)

This assay is used to measure the functional antagonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, and M5).

Objective: To determine the IC50 of this compound in inhibiting agonist-induced intracellular calcium mobilization.

Materials:

  • Cell lines stably expressing human M1, M3, or M5 receptors.

  • A muscarinic agonist (e.g., carbachol).

  • This compound hydrobromide.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye.

  • Pre-incubation: Incubate the cells with increasing concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80) to stimulate calcium release.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound. The IC50 is determined by non-linear regression.

Signaling Pathways and Experimental Workflows

The five muscarinic receptor subtypes couple to different G proteins and initiate distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional effects of antagonists like this compound.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Caption: Muscarinic Receptor G-protein Signaling Pathways.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay prep_membranes Prepare Cell Membranes (M1-M5 expressing) incubation Incubate Membranes with [³H]-NMS & this compound prep_membranes->incubation filtration Separate Bound/Unbound via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting analysis_binding Calculate Ki counting->analysis_binding plate_cells Plate Cells (M1, M3, M5 expressing) load_dye Load with Calcium Dye plate_cells->load_dye pre_incubate Pre-incubate with this compound load_dye->pre_incubate stimulate Stimulate with Agonist pre_incubate->stimulate measure_fluorescence Measure Fluorescence stimulate->measure_fluorescence analysis_functional Calculate IC50 measure_fluorescence->analysis_functional

Caption: Experimental Workflows for this compound Characterization.

References

Safety Operating Guide

Navigating the Safe Disposal of Anisodine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Anisodine Waste Management

This compound, a tropane alkaloid, should be treated as a hazardous chemical waste due to its biological activity. The primary goal of its disposal is to prevent its release into the environment and to avoid accidental exposure. All disposal activities must adhere to local, regional, and national hazardous waste regulations.[1][2] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[1]

Step-by-Step Disposal Procedures for this compound

The following procedures outline a safe and compliant workflow for the disposal of this compound and related materials in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to wear appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[1][3]

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Use a respirator if there is a risk of generating dust or aerosols.

Segregation and Collection of Waste

Proper segregation of waste at the source is critical to ensure safe handling and disposal.

  • Solid Waste:

    • Contaminated materials such as unused this compound powder, contaminated filter paper, and disposable labware should be collected in a designated, clearly labeled, and sealed hazardous waste container.[3][4]

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not empty this compound solutions into drains or the sewer system.[1]

    • For tropane alkaloids, aqueous waste from extractions should be neutralized before collection for disposal.[5]

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be placed in a designated sharps container to prevent punctures and cuts.

  • Contaminated Lab Coats and Clothing:

    • Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[1][3]

Labeling and Storage of Waste Containers

Proper labeling and storage are essential for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1][2]

    • Keep containers tightly closed when not in use.[1]

Disposal of this compound Waste

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. These companies are equipped to handle and transport hazardous materials according to strict regulations.[6]

  • Manifesting: Ensure that all waste is properly documented on a hazardous waste manifest provided by the disposal company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Anisodine_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated labware, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, scalpels) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps storage Step 3: Store Securely in Designated Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Step 4: Arrange for Professional Disposal (Contact EHS) storage->disposal end End: Waste Disposed Compliantly disposal->end

This compound Disposal Workflow

Data on this compound Disposal

Currently, there is no specific quantitative data available in the public domain regarding disposal limits or concentrations for this compound. As a general practice for potent pharmaceutical compounds, all waste should be considered hazardous, regardless of concentration, and disposed of accordingly.

Data ParameterValue
Specific Concentration Limits for DisposalNot Established. Treat all concentrations as hazardous.
Recommended Disposal MethodIncineration by a licensed hazardous waste facility.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were identified in the reviewed literature. The procedures outlined above are based on established best practices for the management of hazardous chemical and pharmaceutical waste in a laboratory setting. Researchers should always consult their institution's specific safety and disposal protocols.

References

Navigating the Risks: A Comprehensive Safety and Handling Guide for Anisidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Anisidine, a chemical that demands rigorous safety protocols due to its potential health hazards. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Anisidine, an aromatic amine, exists in three isomeric forms: ortho (o-), meta (m-), and para (p-). All isomers are considered hazardous and are known to be toxic. The ortho and para isomers are particularly noted for their potential carcinogenicity.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.[5] Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.[3][6] A significant health effect associated with Anisidine is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like headache, dizziness, cyanosis (blueish skin color), and in severe cases, collapse and death.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling Anisidine. The following table summarizes the required equipment, which should be donned before entering the designated work area and removed before exiting.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves (minimum 4mil thickness) are suitable for handling small quantities. For larger quantities or prolonged contact, double-gloving or using utility-grade gloves over nitrile gloves is recommended. Always inspect gloves for tears or punctures before use and change them frequently.[9]
Eyes Safety gogglesMust provide a complete seal around the eyes to protect against splashes and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][9]
Body Laboratory coatA fully fastened lab coat, preferably made of a chemical-resistant material, must be worn at all times.[10]
Respiratory RespiratorUse of Anisidine should be restricted to a certified chemical fume hood. If there is a potential for exposure above the occupational exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[11][12]

Quantitative Safety Data: Occupational Exposure Limits

Several governmental and professional organizations have established occupational exposure limits for Anisidine to protect laboratory personnel. Adherence to these limits is crucial.

Organization Exposure Limit (Time-Weighted Average)
OSHA (PEL) 0.5 mg/m³ (8-hour)[11][12]
NIOSH (REL) 0.5 mg/m³ (10-hour)[11][12]
ACGIH (TLV) 0.5 mg/m³ (8-hour)[11][12]

Operational Plan: From Handling to Disposal

A clear, step-by-step operational plan is essential for the safe handling and disposal of Anisidine.

Handling Protocol
  • Designated Area: All work with Anisidine must be conducted in a designated area, such as a chemical fume hood, that is clearly marked with warning signs indicating the presence of a carcinogen.[13]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Weighing: For solid forms of Anisidine, weigh the material within the fume hood to prevent the dispersion of dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling Anisidine, even if gloves were worn.[7][8]

  • Decontamination: All surfaces and equipment that come into contact with Anisidine must be decontaminated. A recommended procedure is to wipe the area with a suitable solvent (e.g., methanol) followed by a thorough wash with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area as described in the handling protocol.

Disposal Plan

Anisidine and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect all Anisidine waste, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed hazardous waste container.[14]

  • Segregation: Do not mix Anisidine waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[14]

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][11]

Visualizing the Process: Experimental Workflow and Hazard Pathway

To further clarify the necessary procedures and the primary health hazard, the following diagrams illustrate the experimental workflow for handling Anisidine and the biochemical pathway of Anisidine-induced methemoglobinemia.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designated Area Designated Area Don PPE Don PPE Designated Area->Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Weigh/Measure Anisidine Weigh/Measure Anisidine Verify Fume Hood->Weigh/Measure Anisidine Perform Experiment Perform Experiment Weigh/Measure Anisidine->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Dispose via EHS Dispose via EHS Wash Hands->Dispose via EHS

Caption: Experimental Workflow for Handling Anisidine.

G cluster_exposure Exposure cluster_body In the Body cluster_symptoms Symptoms Anisidine Anisidine Hemoglobin (Fe2+) Hemoglobin (Fe2+) Anisidine->Hemoglobin (Fe2+) Oxidation Methemoglobin (Fe3+) Methemoglobin (Fe3+) Hemoglobin (Fe2+)->Methemoglobin (Fe3+) Reduced Oxygen Carrying Capacity Reduced Oxygen Carrying Capacity Methemoglobin (Fe3+)->Reduced Oxygen Carrying Capacity Cyanosis Cyanosis Reduced Oxygen Carrying Capacity->Cyanosis Headache Headache Reduced Oxygen Carrying Capacity->Headache Dizziness Dizziness Reduced Oxygen Carrying Capacity->Dizziness Fatigue Fatigue Reduced Oxygen Carrying Capacity->Fatigue

Caption: Biochemical Pathway of Anisidine-Induced Methemoglobinemia.

By strictly adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling Anisidine and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for Anisidine before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisodine
Reactant of Route 2
Anisodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.